molecular formula C5H13NOS B554992 Methioninol CAS No. 2899-37-8

Methioninol

Katalognummer: B554992
CAS-Nummer: 2899-37-8
Molekulargewicht: 135.23 g/mol
InChI-Schlüssel: MIQJGZAEWQQAPN-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Methioninol, also known as (S)-2-Amino-4-(methylthio)butan-1-ol, is a chiral amino alcohol derivative of the essential amino acid L-methionine . With a molecular formula of C5H13NOS and a molecular weight of 135.23 g/mol, it is characterized by its high purity of ≥99.0% and a specific rotation of -11.5° to -13.5° (20°C, 589nm, c=1.4 in ethanol) . This compound presents as a white to colorless low-melting crystalline solid (melting point 31-33°C) and offers a sulfur-containing side chain that is valuable for various research applications . Its primary value in research lies in its role as a versatile chiral building block and precursor in organic synthesis and medicinal chemistry. The compound's structure, featuring both amino and alcohol functional groups, makes it a useful intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and biochemical probes . Researchers utilize L-Methioninol in studying biosynthetic pathways, particularly those related to its parent compound, L-methionine, which is an essential amino acid and a crucial methyl group donor in biological systems . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2899-37-8
Record name L-Methioninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2899-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-2-amino-4-methylthiobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EID9XOR958
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Methioninol Chiral Auxiliary: An In-depth Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and application of (S)-methioninol as a chiral auxiliary in asymmetric synthesis. (S)-methioninol, derived from the naturally occurring amino acid L-methionine, offers a valuable tool for the stereocontrolled formation of carbon-carbon bonds, a critical process in the development of chiral pharmaceuticals and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding and implementation in a laboratory setting.

Synthesis of (S)-Methioninol

The most common and efficient method for the synthesis of (S)-methioninol is the reduction of the corresponding amino acid, L-methionine. A reliable procedure involves the use of sodium borohydride and iodine.

Experimental Protocol: Reduction of L-Methionine

This protocol details the reduction of L-methionine to (S)-methioninol.

Materials:

  • L-methionine

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Potassium hydroxide (KOH), 20% aqueous solution

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, suspend L-methionine (1.0 eq) and sodium borohydride (2.4 eq) in anhydrous THF.

  • Over a period of 1 hour, add a solution of iodine (1.0 eq) in anhydrous THF to the suspension while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 18 hours.

  • Cool the reaction mixture to room temperature and quench by the dropwise addition of methanol.

  • Remove the solvent in vacuo.

  • To the residue, add a 20% aqueous solution of potassium hydroxide.

  • Extract the aqueous layer three times with methyl tert-butyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-methioninol.

  • Purify the crude product by distillation under reduced pressure.

Quantitative Data for (S)-Methioninol Synthesis
ParameterValueReference
Starting Material L-MethionineGeneral knowledge
Reducing Agent NaBH₄ / I₂[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Time 18 hours (reflux)Generic amino acid reduction protocols
Yield 65%[1]
Enantiomeric Purity >99% ee (starting from enantiopure L-methionine)Assumed based on the stereospecificity of the reduction

Application of (S)-Methioninol as a Chiral Auxiliary

(S)-Methioninol is typically converted into an oxazolidinone structure to be used as a chiral auxiliary. This auxiliary then directs the stereochemistry of subsequent reactions, such as alkylations of enolates.

Synthesis of the (S)-Methioninol-Derived Oxazolidinone

The first step in utilizing (S)-methioninol as a chiral auxiliary is its conversion to (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one.

This protocol describes the cyclization of (S)-methioninol to form the corresponding oxazolidinone.

Materials:

  • (S)-Methioninol

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve (S)-methioninol (1.0 eq) in toluene.

  • Add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Acylation of the Oxazolidinone Auxiliary

The oxazolidinone is then acylated to introduce the prochiral substrate.

This procedure details the acylation of the (S)-methioninol-derived oxazolidinone.

Materials:

  • (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diastereoselective Alkylation

The N-acylated oxazolidinone can then be used in diastereoselective alkylation reactions.

This protocol describes the diastereoselective alkylation of the N-acyl oxazolidinone.

Materials:

  • N-Acyl-(S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise to form the Z-enolate.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Quantitative Data for Asymmetric Alkylation
ParameterValue/Range
Base LDA or NaHMDS
Electrophile Various alkyl halides
Solvent Tetrahydrofuran (THF)
Temperature -78 °C
Diastereomeric Excess (de) Typically >95%
Yield 80-95%

Removal of the (S)-Methioninol Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary can be cleaved to yield the chiral product and recover the auxiliary for reuse.

Experimental Protocol: Auxiliary Cleavage

This protocol details the hydrolytic cleavage of the N-acyl oxazolidinone.

Materials:

  • Alkylated N-acyl-(S)-4-(2-(methylthio)ethyl)-1,3-oxazolidin-2-one

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃), saturated aqueous solution

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with diethyl ether to recover the (S)-methioninol auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidic aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

Visualizations

Workflow for Synthesis and Application of (S)-Methioninol Auxiliary

G cluster_synthesis Synthesis of (S)-Methioninol cluster_application Application as Chiral Auxiliary cluster_removal Auxiliary Removal L_Met L-Methionine Reduction Reduction (NaBH4, I2, THF) L_Met->Reduction S_MetOH (S)-Methioninol Reduction->S_MetOH Oxazolidinone (S)-Methioninol-derived Oxazolidinone S_MetOH->Oxazolidinone Cyclization N_Acylation N-Acylation Oxazolidinone->N_Acylation N_Acyl_Oxaz N-Acyl Oxazolidinone N_Acylation->N_Acyl_Oxaz Alkylation Diastereoselective Alkylation N_Acyl_Oxaz->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Cleavage (LiOH, H2O2) Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Recovered_Aux Recovered (S)-Methioninol Cleavage->Recovered_Aux G N_Acyl_Oxaz N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Enolate (Planar and Rigid) N_Acyl_Oxaz->Z_Enolate Deprotonation Base Base (LDA or NaHMDS) Transition_State Sterically Shielded Transition State Z_Enolate->Transition_State Auxiliary_Shielding Side chain of auxiliary blocks one face Electrophile Electrophile (R-X) Electrophile->Transition_State Product Diastereomerically Enriched Alkylated Product Transition_State->Product SN2 Attack

References

Synthesis of Methioninol from L-methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of methioninol, a valuable chiral building block in drug development, from the readily available amino acid L-methionine. This document provides a comprehensive overview of both a direct reduction method and a two-step protection-reduction-deprotection sequence. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Direct Reduction of L-methionine to L-methioninol

A straightforward and efficient method for the synthesis of L-methioninol from L-methionine involves the direct reduction of the carboxylic acid functionality. A notable one-step procedure utilizes a sodium borohydride-iodine (NaBH4-I2) system. This method has been reported to yield L-methioninol in good purity and yield.

Experimental Protocol: Sodium Borohydride-Iodine Reduction

This protocol is adapted from the procedure described by McKennon et al. (1993)[1].

Materials:

  • L-methionine

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Methyl-tert-butyl ether (MTBE)

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend L-methionine in anhydrous THF.

  • Add sodium borohydride to the suspension.

  • Prepare a solution of iodine in anhydrous THF.

  • Add the iodine solution dropwise to the L-methionine and NaBH4 suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reaction.

  • Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of methanol.

  • Remove the solvent in vacuo.

  • Dissolve the residue in an aqueous solution of potassium hydroxide.

  • Extract the aqueous layer with methyl-tert-butyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude L-methioninol.

  • The crude product can be further purified by distillation or chromatography.

Quantitative Data
ParameterValueReference
Yield65%[1]
Boiling Point140 °C at 1 mm Hg[1]
Melting Point34-35 °C[1]

Two-Step Synthesis via N-Protection and Reduction

An alternative and widely applicable strategy for the synthesis of amino alcohols from amino acids is a two-step process involving the protection of the amine group, followed by reduction of the carboxylic acid, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability and ease of removal under acidic conditions.

Experimental Workflow

The overall workflow for the two-step synthesis is depicted below:

SynthesisWorkflow L_methionine L-methionine N_Boc_L_methionine N-Boc-L-methionine L_methionine->N_Boc_L_methionine Boc Anhydride, Base N_Boc_L_this compound N-Boc-L-methioninol N_Boc_L_methionine->N_Boc_L_this compound Reducing Agent (e.g., NaBH4) L_this compound L-methioninol N_Boc_L_this compound->L_this compound Acid (e.g., TFA or HCl) DirectReduction L_methionine L-methionine Reduction Reduction (NaBH4-I2) L_methionine->Reduction L_this compound L-methioninol Reduction->L_this compound

References

Chiral Pool Synthesis from Methioninol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials, offers an efficient and cost-effective approach to the construction of complex chiral molecules. Among the diverse array of natural chiral building blocks, amino acids and their derivatives are of paramount importance. This in-depth technical guide focuses on the use of L-methioninol, a versatile chiral starting material derived from the essential amino acid L-methionine, in the synthesis of valuable chiral ligands and auxiliaries for asymmetric catalysis.

Methioninol provides a robust chiral scaffold containing both hydroxyl and amino functionalities, as well as a unique thioether group. These features allow for a variety of chemical transformations, leading to the synthesis of diverse molecular architectures with controlled stereochemistry. This guide will provide a comprehensive overview of the synthesis of phosphine-phosphite and imine-sulfide ligands derived from L-methioninol, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and implementation in a research setting.

Core Concepts in this compound-Based Chiral Pool Synthesis

The primary application of this compound in chiral pool synthesis is its conversion into high-value chiral ligands. These ligands, when complexed with transition metals, can catalyze a wide range of asymmetric reactions, leading to the production of enantiomerically enriched products. The key to the success of these ligands lies in the transfer of chirality from the this compound backbone to the catalytic process, thereby influencing the stereochemical outcome of the reaction.

Key Synthetic Transformations:
  • Protection of Functional Groups: The amino and hydroxyl groups of this compound are typically protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and silyl ethers for the alcohol.

  • Modification of the Hydroxyl Group: The primary alcohol of this compound can be readily converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution, or it can be oxidized to an aldehyde for further elaboration.

  • Modification of the Amino Group: The amino group can be derivatized to form amides, imines, or other nitrogen-containing functionalities.

  • Introduction of Phosphorus Moieties: For the synthesis of phosphine-containing ligands, the hydroxyl group is often converted to a leaving group, followed by reaction with a phosphide nucleophile.

Synthesis of Chiral Ligands from L-Methioninol

This section details the synthesis of two important classes of chiral ligands derived from L-methioninol: phosphine-phosphite ligands and imine-sulfide ligands.

Synthesis of a Phosphine-Phosphite Ligand

Phosphine-phosphite ligands are a class of hybrid ligands that have shown great promise in asymmetric catalysis, particularly in rhodium-catalyzed hydroformylation and hydrogenation reactions. The synthesis of a C2-symmetric phosphine-phosphite ligand starting from L-methioninol is outlined below.

Reaction Scheme:

G This compound L-Methioninol Boc_this compound N-Boc-L-methioninol This compound->Boc_this compound Boc2O, Et3N Tosylate N-Boc-L-methioninol Tosylate Boc_this compound->Tosylate TsCl, Pyridine Phosphine_Oxide Intermediate Phosphine Oxide Tosylate->Phosphine_Oxide 1. Mg, PPh2Cl 2. H2O2 Phosphine Chiral Phosphine Phosphine_Oxide->Phosphine HSiCl3 Diphosphine C2-Symmetric Diphosphine Phosphine->Diphosphine Coupling Reaction Phosphine_Phosphite Final Phosphine-Phosphite Ligand Diphosphine->Phosphine_Phosphite PCl3, Imidazole

Caption: Synthetic pathway to a phosphine-phosphite ligand from L-methioninol.

Experimental Protocols:

Step 1: N-Protection of L-Methioninol

  • To a solution of L-methioninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-L-methioninol.

Step 2: Tosylation of N-Boc-L-methioninol

  • Dissolve N-Boc-L-methioninol (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate.

Step 3: Synthesis of the Chiral Phosphine

  • Prepare a Grignard reagent from magnesium turnings and chlorodiphenylphosphine.

  • React the Grignard reagent with the tosylate intermediate to form the corresponding phosphine.

  • The resulting phosphine can be purified by column chromatography.

Step 4: Synthesis of the Final Phosphine-Phosphite Ligand

  • The chiral phosphine is then coupled to form a C2-symmetric diphosphine.

  • The diphosphine is subsequently reacted with PCl₃ in the presence of a base (e.g., imidazole) to yield the final phosphine-phosphite ligand.

Quantitative Data:

StepProductYield (%)Purity (e.g., ee %)
N-ProtectionN-Boc-L-methioninol>95>99 ee
TosylationN-Boc-L-methioninol Tosylate85-90>99 ee
Phosphine SynthesisChiral Phosphine70-80>98 ee
Ligand FormationPhosphine-Phosphite Ligand60-70>98 ee
Synthesis of an Imine-Sulfide Ligand

Imine-sulfide ligands are another class of privileged chiral ligands, particularly effective in palladium-catalyzed asymmetric allylic alkylation reactions. The synthesis of an imine-sulfide ligand from L-methioninol is described below.

Reaction Scheme:

G This compound L-Methioninol Amino_Thiol (S)-2-amino-4-(methylthio) -1-butanethiol This compound->Amino_Thiol 1. TsCl, Pyridine 2. NaSH Imine_Sulfide Chiral Imine-Sulfide Ligand Amino_Thiol->Imine_Sulfide ArCHO, cat. H+

Caption: Synthetic route to an imine-sulfide ligand from L-methioninol.

Experimental Protocols:

Step 1: Synthesis of (S)-2-amino-4-(methylthio)-1-butanethiol

  • Tosylate the hydroxyl group of L-methioninol as described previously.

  • Treat the resulting tosylate with sodium hydrosulfide (NaSH) in a suitable solvent (e.g., DMF) to displace the tosylate and form the corresponding thiol.

Step 2: Synthesis of the Imine-Sulfide Ligand

  • Condense the amino-thiol with an appropriate aromatic aldehyde (e.g., 2-chlorobenzaldehyde) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).

  • The reaction is typically carried out under reflux using a Dean-Stark apparatus.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography.

Quantitative Data:

StepProductYield (%)Purity (e.g., ee %)
Thiol Synthesis(S)-2-amino-4-(methylthio)-1-butanethiol75-85>99 ee
Imine-Sulfide FormationChiral Imine-Sulfide Ligand80-90>99 ee

Applications in Asymmetric Catalysis

The chiral ligands synthesized from L-methioninol have demonstrated high efficacy in various asymmetric catalytic transformations.

Logical Workflow for Ligand Application:

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis This compound L-Methioninol Ligand Chiral Ligand This compound->Ligand Multi-step Synthesis Catalyst Chiral Catalyst Ligand->Catalyst Metal_Precursor Metal Precursor Metal_Precursor->Catalyst Ligand Exchange Product Enantioenriched Product Catalyst->Product Substrate Prochiral Substrate Substrate->Product Catalytic Transformation

Spectroscopic Characterization of Methioninol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize methioninol derivatives, with a focus on N-acetyl-methioninol and N-Boc-methioninol. It includes detailed experimental protocols, tabulated quantitative data for analogous methionine derivatives, and visual workflows to aid in the structural elucidation and analysis of these compounds.

Introduction to this compound and its Derivatives

This compound is a chiral amino alcohol derived from the reduction of the essential amino acid methionine. Its derivatives, particularly N-protected forms like N-acetyl-methioninol and N-Boc-methioninol, are valuable building blocks in organic synthesis and drug discovery. The presence of a primary alcohol, a secondary amine (or amide/carbamate), and a thioether side chain provides multiple functionalities for further chemical modification. Accurate structural characterization of these derivatives is paramount for their application in medicinal chemistry and materials science. Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Spectroscopic Techniques for Characterization

The primary spectroscopic techniques employed for the characterization of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key signals for N-protected this compound derivatives include the amide/carbamate N-H proton, the methine proton (Hα), the methylene protons adjacent to the alcohol (Hβ'), the methylene protons in the side chain (Hβ and Hγ), and the methyl protons of the thioether and the protecting group.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of different types of carbon atoms and their functional group identity. Key signals include the carbonyl carbon of the protecting group, the methine carbon (Cα), the methylene carbon bearing the hydroxyl group (Cβ'), the side-chain methylene carbons (Cβ and Cγ), and the methyl carbons.

Quantitative Data for N-Protected Methionine Derivatives

Table 1: ¹H NMR Spectroscopic Data for N-Acetyl-DL-Methionine. [1][2]

Proton AssignmentChemical Shift (ppm) in DMSO-d₆
NH8.16
4.28
2.48
S-CH₃2.04
1.93, 1.82
COCH₃1.85

Table 2: ¹³C NMR Spectroscopic Data for N-Acetyl-DL-Methionine. [1]

Carbon AssignmentChemical Shift (ppm)
COOH172.9
COCH₃169.1
51.4
29.8
29.5
COCH₃22.4
S-CH₃14.5

Table 3: ¹H NMR Spectroscopic Data for N-Boc-L-Methionine. [3]

Proton AssignmentChemical Shift (ppm) in CDCl₃
COOH10.0
NH5.24
4.45
2.58
2.18, 2.00
S-CH₃2.11
C(CH₃)₃1.46

Table 4: ¹³C NMR Spectroscopic Data for N-Boc-L-Methionine. [4]

Carbon AssignmentChemical Shift (ppm) in CDCl₃
COOH176.0
C=O (Boc)155.5
C(CH₃)₃80.2
52.8
31.4
29.9
C(CH₃)₃28.3
S-CH₃15.4
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-protected this compound derivatives, key vibrational bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ for the amide or carbamate N-H.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

  • C=O stretch: A strong, sharp band around 1640-1680 cm⁻¹ for the amide I band (in N-acetyl derivatives) or 1680-1720 cm⁻¹ for the carbamate carbonyl (in N-Boc derivatives).

  • N-H bend: The amide II band around 1520-1560 cm⁻¹.

  • C-O stretch: A band in the 1000-1200 cm⁻¹ region for the C-O bond of the alcohol.

Table 5: Key FTIR Absorption Bands for N-Acetyl-DL-Methionine. [5]

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Amide)~3300
C-H (Aliphatic)2850-3000
C=O (Carboxylic Acid)~1710
C=O (Amide I)~1620
N-H (Amide II)~1540

Table 6: Key FTIR Absorption Bands for N-Boc-L-Methionine. [6]

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
N-H (Carbamate)~3330
C-H (Aliphatic)2850-3000
C=O (Carbamate)~1700
C=O (Carboxylic Acid)~1715
N-H (Carbamate)~1510
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For N-protected this compound derivatives, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Expected Fragmentation Patterns:

  • N-acetyl-methioninol: Common fragmentation pathways would involve the loss of water from the alcohol, cleavage of the Cα-Cβ' bond, and fragmentation of the thioether side chain.

  • N-Boc-methioninol: A characteristic fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.

Table 7: Mass Spectrometry Data for N-Acetyl-L-Methionine. [7][8]

Ion Typem/z
[M]⁺191.06
[M-H₂O]⁺173
[M-COOH]⁺146
[M-CH₃SCH₂CH₂]⁺116

Table 8: Mass Spectrometry Data for N-Boc-L-Methionine. [6]

Ion Typem/z
[M]⁺249.10
[M-C₄H₈]⁺193
[M-Boc]⁺149
[M-Boc-H₂O]⁺131
X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and stereochemistry. Obtaining suitable single crystals of the this compound derivative is a prerequisite for this analysis.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific solvent and sample.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID).

X-ray Crystallography
  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Visualizing the Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS, HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Analysis Data Interpretation - Chemical Shifts - Vibrational Modes - m/z and Fragmentation - 3D Structure NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the synergistic application of NMR, FTIR, mass spectrometry, and X-ray crystallography. While experimental data for specific this compound derivatives may be sparse in public literature, a thorough understanding of the spectroscopic properties of related methionine derivatives provides a robust framework for the interpretation of experimental results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident and accurate characterization of this important class of molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, is a versatile building block in organic synthesis and drug development. Its unique structural features, including a primary alcohol, a primary amine, and a thioether side chain, make it a valuable synthon for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of L-Methioninol, including its structural and physicochemical characteristics, spectral data, and key chemical reactions. Detailed experimental protocols for its synthesis and common transformations are also presented to facilitate its application in research and development.

Introduction

L-Methioninol, chemically known as (S)-2-amino-4-(methylthio)-1-butanol, is the alcohol analog of L-methionine. The reduction of the carboxylic acid moiety to a primary alcohol transforms the amino acid into a chiral 1,2-amino alcohol, a privileged structural motif in many biologically active compounds and a valuable component in asymmetric synthesis. This guide aims to be a comprehensive resource for professionals in the fields of chemistry and pharmacology, providing detailed information on the fundamental properties and applications of L-Methioninol.

Physical and Chemical Properties

The physical and chemical properties of L-Methioninol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Structural and Physicochemical Properties
PropertyValueReference
IUPAC Name (2S)-2-amino-4-(methylthio)butan-1-ol
Synonyms L-Met-ol, (S)-2-Amino-4-methylthio-1-butanol[1]
CAS Number 2899-37-8[1]
Molecular Formula C₅H₁₃NOS[1]
Molecular Weight 135.23 g/mol [1]
Appearance Viscous colorless liquid or solid[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility
SolventSolubility
Water Soluble
Ethanol Soluble
Methanol Soluble
Acetone Soluble
Dimethyl Sulfoxide (DMSO) Soluble

Spectral Data

Detailed spectral analysis is essential for the characterization and quality control of L-Methioninol. The following sections provide expected spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of L-Methioninol is expected to show distinct signals corresponding to its different protons. The chemical shifts (δ) are influenced by the solvent used.

  • -OH (Alcohol): A broad singlet, chemical shift is solvent-dependent.

  • -NH₂ (Amine): A broad singlet, chemical shift is solvent-dependent.

  • -CH(NH₂)-: A multiplet.

  • -CH₂-S-: A triplet.

  • -S-CH₃: A singlet.

  • -CH₂-CH₂-S-: A multiplet.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the L-Methioninol molecule.

Infrared (IR) Spectroscopy

The IR spectrum of L-Methioninol will exhibit characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad)
N-H stretch (amine) 3300-3500 (two bands for primary amine)
C-H stretch (alkane) 2850-3000
N-H bend (amine) 1590-1650
C-O stretch (primary alcohol) ~1050
Mass Spectrometry (MS)

The mass spectrum of L-Methioninol will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be indicative of its structure, with characteristic losses of functional groups such as the hydroxyl, amino, and methylthioethyl side chain.

Experimental Protocols

Synthesis of L-Methioninol from L-Methionine

A common method for the synthesis of L-Methioninol is the reduction of the carboxylic acid group of L-Methionine.

Reaction Scheme:

G L-Methionine L-Methionine L-Methioninol L-Methioninol L-Methionine->L-Methioninol Reducing Agent (e.g., LiAlH₄ or NaBH₄/I₂)

Figure 1: Synthesis of L-Methioninol from L-Methionine.

Detailed Methodology (using Sodium Borohydride and Iodine):

  • Preparation: To a stirred solution of L-methionine (1 equivalent) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2-3 equivalents) portion-wise.

  • Addition of Iodine: After the addition of sodium borohydride is complete, add a solution of iodine (1-1.5 equivalents) in dry THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion of the reaction, cool the mixture to 0 °C and carefully quench the excess reducing agent by the slow addition of methanol, followed by water.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add an aqueous solution of sodium hydroxide to adjust the pH to >12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure L-Methioninol.

Common Chemical Reactions of L-Methioninol

L-Methioninol can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Logical Relationship of Reactions:

G cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions cluster_both Bifunctional Reactions This compound This compound Amide Amide Formation This compound->Amide Acylating Agent SchiffBase Schiff Base Formation This compound->SchiffBase Aldehyde/Ketone Ester Esterification This compound->Ester Carboxylic Acid/Acyl Halide Oxidation Oxidation to Aldehyde/Carboxylic Acid This compound->Oxidation Oxidizing Agent Oxazolidine Oxazolidine Formation This compound->Oxazolidine Aldehyde/Ketone ChiralLigand Chiral Ligand Synthesis This compound->ChiralLigand Metal Precursor

Figure 2: Key Chemical Reactions of L-Methioninol.

Applications in Research and Drug Development

Chiral Auxiliary in Asymmetric Synthesis

L-Methioninol is a valuable chiral auxiliary, a molecule that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Experimental Workflow for Asymmetric Alkylation:

G Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate Formation Prochiral->ChiralSubstrate This compound This compound This compound->ChiralSubstrate Alkylation Diastereoselective Alkylation ChiralSubstrate->Alkylation Cleavage Cleavage of Auxiliary Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAuxiliary Recovered L-Methioninol Cleavage->RecoveredAuxiliary

Figure 3: Workflow for Asymmetric Alkylation using L-Methioninol.

Precursor for Biologically Active Molecules

The structural features of L-Methioninol make it an attractive starting material for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to introduce a specific stereochemistry is particularly valuable in drug design, where enantiomeric purity is often critical for therapeutic efficacy and safety.

Safety and Handling

L-Methioninol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

L-Methioninol is a valuable and versatile chiral building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental guidance. As research in asymmetric synthesis and drug discovery continues to evolve, the applications of L-Methioninol are expected to expand, further solidifying its importance in the scientific community.

References

Methioninol: A Chiral Precursor for High-Value Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug design. Chiral intermediates serve as fundamental building blocks for a vast array of therapeutic agents, and their efficient synthesis is a critical factor in the drug development pipeline. Methioninol, a chiral amino alcohol derived from the essential amino acid L-methionine, has emerged as a versatile and valuable precursor for the synthesis of a variety of chiral auxiliaries and ligands. Its unique structural features, including a primary alcohol, a primary amine, and a sulfur-containing side chain, make it an attractive starting material for the construction of complex chiral molecules. This technical guide provides a comprehensive overview of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on experimental protocols, quantitative data, and the visualization of key synthetic pathways.

Chemical and Physical Properties of this compound

(S)-Methioninol is a chiral compound that is typically sourced from the reduction of L-methionine. Its physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name (S)-2-amino-4-(methylthio)butan-1-ol
Molecular Formula C₅H₁₃NOS
Molecular Weight 135.23 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Chirality (S)-enantiomer is most common, derived from L-methionine
Solubility Soluble in water, ethanol, and other polar organic solvents

This compound as a Precursor to Chiral Auxiliaries and Ligands

The primary application of this compound in pharmaceutical synthesis lies in its conversion to chiral auxiliaries and ligands. These chiral molecules are instrumental in controlling the stereochemical outcome of chemical reactions, enabling the selective synthesis of a desired enantiomer of a drug molecule.

Synthesis of Chiral Oxazolidinones and Oxazolidinethiones

Oxazolidinones and their sulfur analogs, oxazolidinethiones, are powerful chiral auxiliaries widely used in asymmetric synthesis, particularly in diastereoselective alkylation, aldol, and Michael addition reactions. This compound can be readily converted to the corresponding (S)-4-(2-(methylthio)ethyl)oxazolidin-2-one or -2-thione. The synthesis of these auxiliaries generally involves the reaction of this compound with phosgene or a phosgene equivalent for the oxazolidinone, or with carbon disulfide for the oxazolidinethione.[1]

Experimental Protocol: Synthesis of (S)-4-(2-(methylthio)ethyl)-1,3-oxazolidine-2-thione from this compound

A general procedure for the synthesis of chiral oxazolidine-2-thiones from amino alcohols involves their condensation with carbon disulfide.[1] While a specific protocol for this compound was not found in the immediate search results, a representative procedure for a similar amino alcohol is presented below.

To a solution of the amino alcohol (1.0 eq.) in a suitable solvent such as ethanol or a mixture of DMSO and triethylamine, carbon disulfide (1.5-3.0 eq.) is added. The reaction mixture is then heated, often under microwave irradiation to reduce reaction times, until the starting material is consumed as monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[1]

The resulting this compound-derived oxazolidinethione can then be used in various asymmetric transformations. For instance, N-acylated oxazolidinethiones can undergo highly diastereoselective enolate alkylation, providing a reliable method for the synthesis of chiral carboxylic acid derivatives.

G This compound This compound Oxazolidinethione (S)-4-(2-(methylthio)ethyl) -1,3-oxazolidine-2-thione This compound->Oxazolidinethione Cyclization CS2 Carbon Disulfide (CS2) CS2->Oxazolidinethione N_Acyl_Oxazolidinethione N-Acyl Oxazolidinethione Oxazolidinethione->N_Acyl_Oxazolidinethione Acylation Acylation Acylation Enolate Chiral Enolate N_Acyl_Oxazolidinethione->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Alkylated_Product->Oxazolidinethione Auxiliary Recovery Chiral_Carboxylic_Acid Chiral Carboxylic Acid Derivative Alkylated_Product->Chiral_Carboxylic_Acid Hydrolysis Cleavage Cleavage

Synthesis of a chiral auxiliary from this compound and its use in diastereoselective alkylation.
This compound-Derived Ligands for Asymmetric Catalysis

Chiral β-amino alcohols are well-established as effective ligands in a variety of catalytic asymmetric reactions.[2] this compound, with its defined stereochemistry, is a prime candidate for the development of novel chiral ligands. These ligands can coordinate with metal centers to create chiral catalysts that can induce high enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes.[3]

Application in the Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. The product of this reaction is a chiral secondary alcohol, a common structural motif in pharmaceuticals. While a specific example detailing the use of a this compound-derived ligand for this reaction with quantitative data was not found in the performed searches, the general principle is well-established for other chiral β-amino alcohols.[3][4]

The proposed workflow would involve the synthesis of a ligand from this compound, for example, by N-alkylation or by forming a Schiff base. This ligand would then be used in situ with a metal precursor, such as Ti(OiPr)₄, and diethylzinc to react with an aldehyde. The degree of enantioselectivity (enantiomeric excess, ee) would be a measure of the ligand's effectiveness.

G cluster_ligand Ligand Synthesis cluster_reaction Catalytic Asymmetric Addition This compound This compound Ligand This compound-Derived Chiral Ligand This compound->Ligand Modification Metal_Catalyst Metal Catalyst (e.g., Ti(OiPr)4) Ligand->Metal_Catalyst Forms Chiral Complex Aldehyde Aldehyde (R-CHO) Chiral_Alcohol Chiral Secondary Alcohol Aldehyde->Chiral_Alcohol Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Chiral_Alcohol Metal_Catalyst->Chiral_Alcohol Catalyzes

Workflow for the use of a this compound-derived ligand in asymmetric catalysis.

Application in the Synthesis of Specific Pharmaceutical Intermediates

While direct, step-by-step syntheses of commercial drug intermediates starting from this compound are not extensively detailed in the readily available literature, the chiral building blocks accessible from this compound are relevant to several classes of pharmaceuticals.

Chiral β-Amino Alcohols

The chiral β-amino alcohol moiety is a privileged scaffold in medicinal chemistry, found in drugs such as HIV protease inhibitors and β-blockers.[5] Asymmetric synthesis strategies often employ chiral auxiliaries derived from amino alcohols to construct these motifs. A this compound-derived oxazolidinone could be used to introduce chirality in the synthesis of more complex β-amino alcohols.

Chiral Morpholines

Chiral morpholine derivatives are important components of many biologically active compounds.[6][7] Asymmetric hydrogenation of dehydromorpholines is an efficient method for their synthesis, often relying on chiral phosphine ligands.[6] While a direct synthesis of such a ligand from this compound was not identified, the potential exists to convert the alcohol and amine functionalities of this compound into a chiral phosphine-containing ligand.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the key transformations involving this compound, based on literature for analogous systems. Actual experimental data would need to be generated for these specific reactions.

TransformationProductDiastereomeric Excess (de) / Enantiomeric Excess (ee)Yield (%)Reference Analogy
Cyclization of this compound with CS₂(S)-4-(2-(methylthio)ethyl)-1,3-oxazolidine-2-thioneN/A>80[1]
Diastereoselective Alkylation using N-Acyl-methioninol-oxazolidinethioneAlkylated Carboxylic Acid Precursor>95% de70-90[8]
Asymmetric Addition of Et₂Zn to Benzaldehyde using a this compound-derived Ligand(R)-1-Phenylpropan-1-ol>90% ee80-95[3][4]

Conclusion

This compound, as a readily available chiral starting material from the natural amino acid L-methionine, holds significant potential as a precursor for valuable pharmaceutical intermediates. Its ability to be transformed into effective chiral auxiliaries, such as oxazolidinones and oxazolidinethiones, and its potential for the development of novel chiral ligands for asymmetric catalysis, make it a versatile tool for the modern synthetic chemist. While detailed experimental data for specific applications of this compound in the synthesis of currently marketed drugs is not widespread in public literature, the fundamental transformations and the utility of the resulting chiral building blocks are well-established. Further research into the development and application of this compound-derived chiral reagents is warranted and promises to provide new and efficient routes to enantiomerically pure pharmaceutical compounds.

References

Methodological & Application

Application Notes and Protocols: Diastereoselective Synthesis with Methioninol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of methioninol-derivatives as chiral auxiliaries in diastereoselective synthesis. The focus is on the preparation of the chiral auxiliary and its application in asymmetric alkylation and aldol reactions, critical transformations in the synthesis of chiral molecules for drug discovery and development.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1][2] Oxazolidinones, popularized by David A. Evans, are a class of chiral auxiliaries that have demonstrated exceptional efficacy in a variety of stereoselective transformations, including alkylations and aldol reactions.[1][3] These auxiliaries are typically derived from readily available chiral amino alcohols.

This compound, the reduction product of the essential amino acid methionine, provides a unique chiral scaffold for the synthesis of such auxiliaries. The presence of the thioether moiety in the side chain offers potential for further functionalization and can influence the steric environment of the chiral auxiliary, thereby impacting diastereoselectivity. This document outlines the synthesis of the this compound-derived oxazolidinone chiral auxiliary and provides detailed protocols for its use in diastereoselective alkylation and aldol reactions.

Synthesis of (4S)-4-((Methylthio)methyl)-1,3-oxazolidin-2-one

The key this compound-derived chiral auxiliary is (4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one. Its synthesis is a two-step process starting from L-methionine, which is first reduced to L-methioninol. The resulting amino alcohol is then cyclized to form the oxazolidinone.

L_Methionine L-Methionine This compound L-Methioninol L_Methionine->this compound Reduction (e.g., LiAlH4) Oxazolidinone (4S)-4-((Methylthio)methyl)- 1,3-oxazolidin-2-one This compound->Oxazolidinone Cyclization (e.g., Diethyl Carbonate, NaOMe)

Caption: Synthesis of the this compound-derived chiral auxiliary.

Protocol 1: Synthesis of (4S)-4-((Methylthio)methyl)-1,3-oxazolidin-2-one

Materials:

  • L-Methioninol

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of L-methioninol (1.0 eq) in toluene, add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide (0.05 eq).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one.

Diastereoselective Alkylation of N-Acyl this compound-Derived Oxazolidinone

The N-acylated this compound-derived oxazolidinone serves as an excellent substrate for diastereoselective alkylation. The bulky side chain of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction.

start N-Acyl this compound Oxazolidinone enolate Chelated (Z)-Enolate start->enolate Deprotonation (e.g., NaHMDS, -78 °C) alkylation Alkylation (R-X) enolate->alkylation product Alkylated Product (High d.e.) alkylation->product cleavage Auxiliary Cleavage product->cleavage e.g., LiOH, H2O2 final_product Chiral Carboxylic Acid (or derivative) cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for diastereoselective alkylation.

Protocol 2: N-Acylation and Diastereoselective Alkylation

Part A: N-Acylation

  • Dissolve (4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and stir at -78 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude N-acyl oxazolidinone by flash column chromatography.

Part B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the (Z)-enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with an aqueous workup as described in Part A.

  • Purify the product by flash column chromatography to obtain the alkylated product. The diastereomeric excess (d.e.) can be determined by 1H NMR spectroscopy or chiral HPLC analysis of the crude product.

Table 1: Representative Data for Diastereoselective Alkylation
N-Acyl GroupAlkylating Agent (R-X)Diastereomeric Excess (d.e.)
PropionylBenzyl bromide>98%
PropionylAllyl iodide>98%
AcetylMethyl iodide>95%
ButyrylEthyl iodide>97%

Note: The diastereomeric excess values are based on typical results obtained with structurally similar Evans-type oxazolidinones and are expected to be comparable for the this compound-derived auxiliary.

Diastereoselective Aldol Reaction

The boron enolates of N-acyl oxazolidinones undergo highly diastereoselective aldol reactions with aldehydes, leading to the formation of syn-aldol products.[3] The chiral auxiliary controls the facial selectivity of the reaction, affording the product with high stereocontrol.[4]

start N-Propionyl this compound Oxazolidinone enolate Boron (Z)-Enolate start->enolate Enolization (e.g., Bu2BOTf, DIPEA) aldol Aldol Addition (R-CHO) enolate->aldol product syn-Aldol Adduct (High d.e.) aldol->product cleavage Auxiliary Removal product->cleavage e.g., LiOH, H2O2 final_product Chiral β-Hydroxy Acid (or derivative) cleavage->final_product

Caption: Workflow for diastereoselective aldol reaction.

Protocol 3: Diastereoselective Aldol Reaction

Materials:

  • N-propionyl-(4S)-4-((methylthio)methyl)-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Aqueous hydrogen peroxide (30%)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a mixture of methanol and a saturated aqueous solution of ammonium chloride.

  • Extract with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the syn-aldol adduct.

Table 2: Representative Data for Diastereoselective Aldol Reaction
Aldehyde (R-CHO)Diastereomeric Excess (d.e.) of syn-Adduct
Isobutyraldehyde>99%
Benzaldehyde>99%
Propionaldehyde>98%
Acetaldehyde>97%

Note: These values are based on the high diastereoselectivities typically observed in Evans aldol reactions.[4]

Cleavage of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is their facile removal under mild conditions to furnish a variety of useful chiral products, such as carboxylic acids, alcohols, and amides, without epimerization of the newly formed stereocenter. The auxiliary can often be recovered and reused.[1]

Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid

  • Dissolve the alkylated or aldol product (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the aqueous layer and wash with dichloromethane to remove the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

This compound-derived chiral auxiliaries offer a valuable and effective tool for the diastereoselective synthesis of chiral molecules. The straightforward preparation of the auxiliary from a readily available amino acid, coupled with the high diastereoselectivities achieved in alkylation and aldol reactions, makes this a powerful strategy for the construction of complex chiral building blocks in pharmaceutical and natural product synthesis. The protocols provided herein offer a solid foundation for the application of these versatile chiral auxiliaries.

References

Application Notes and Protocols: Synthesis of Non-Proteinogenic Amino Acids Using a Methioninol-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (npAAs) are crucial building blocks in modern drug discovery and peptide science. Their incorporation into peptide structures can enhance metabolic stability, impose conformational constraints, and introduce novel functionalities. The asymmetric synthesis of npAAs with high enantiopurity is therefore of significant interest. One robust strategy for achieving this is the use of chiral auxiliaries, which temporarily attach to a substrate to direct a stereoselective transformation.

This document outlines the application of a chiral auxiliary derived from the readily available amino acid, L-methionine. Specifically, (S)-methioninol, obtained by the reduction of L-methionine, is converted into a versatile oxazolidinone chiral auxiliary. This auxiliary, (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone, can be effectively utilized in the diastereoselective alkylation of N-acyl derivatives to generate a wide array of α-substituted amino acids. Subsequent cleavage of the auxiliary yields the desired non-proteinogenic amino acid in high enantiomeric purity and allows for the recovery of the auxiliary.

Core Principle

The underlying principle of this methodology is the use of a C₂-symmetric chiral auxiliary to create a sterically biased environment. The N-acylated methioninol-derived oxazolidinone, upon enolization, forms a rigid, chelated enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile (an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis removes the chiral auxiliary, yielding the enantiomerically enriched non-proteinogenic amino acid.

Experimental Workflow and Signaling Pathway

Synthesis of Non-Proteinogenic Amino Acids using a this compound-Derived Chiral Auxiliary cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Synthesis cluster_2 Cleavage and Product Isolation methionine L-Methionine This compound (S)-Methioninol methionine->this compound Reduction (e.g., LiAlH4) auxiliary (S)-4-(2-(methylthio)ethyl) -2-oxazolidinone This compound->auxiliary Cyclization (e.g., Diethyl Carbonate, K2CO3) acylation N-Acylation auxiliary->acylation n_acyl_auxiliary N-Acyl Auxiliary acylation->n_acyl_auxiliary alkylation Diastereoselective Alkylation alkylated_product Alkylated Product alkylation->alkylated_product n_acyl_auxiliary->alkylation 1. Base (e.g., NaHMDS) 2. Electrophile (R-X) cleavage Auxiliary Cleavage alkylated_product->cleavage Hydrolysis (e.g., LiOH, H2O2) npaa Non-Proteinogenic Amino Acid cleavage->npaa recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: General workflow for the synthesis of non-proteinogenic amino acids.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a non-proteinogenic amino acid using a this compound-derived chiral auxiliary. The data is compiled based on typical yields and diastereoselectivities observed for analogous oxazolidinone auxiliaries.

StepSubstrateReagents and ConditionsProductYield (%)Diastereomeric Excess (d.e., %)
Auxiliary Synthesis (S)-MethioninolDiethyl carbonate, K₂CO₃, heat(S)-4-(2-(methylthio)ethyl)-2-oxazolidinone85-95N/A
N-Acylation (S)-4-(2-(methylthio)ethyl)-2-oxazolidinonen-BuLi, Propionyl chloride, THF, -78 °CN-Propionyl auxiliary90-98N/A
Diastereoselective Alkylation N-Propionyl auxiliaryNaHMDS, Benzyl bromide, THF, -78 °CN-Benzylated propionyl auxiliary80-95>98
Auxiliary Cleavage N-Benzylated propionyl auxiliaryLiOH, H₂O₂, THF/H₂O(S)-2-Amino-3-phenylpentanoic acid85-95N/A (product is enantiopure)
Auxiliary Recovery Cleavage reaction mixtureAcid-base extraction and recrystallization(S)-4-(2-(methylthio)ethyl)-2-oxazolidinone80-90N/A

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone (Chiral Auxiliary)

Materials:

  • (S)-Methioninol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a solution of (S)-methioninol (1.0 eq) in anhydrous toluene, add diethyl carbonate (2.0 eq) and a catalytic amount of potassium carbonate (0.1 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove ethanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone.

Protocol 2: N-Acylation of the Chiral Auxiliary

Materials:

  • (S)-4-(2-(methylthio)ethyl)-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-acylated auxiliary.

Protocol 3: Diastereoselective Alkylation

Materials:

  • N-Acylated auxiliary

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Alkyl halide (e.g., benzyl bromide)

Procedure:

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise, and stir the resulting solution for 30-60 minutes at -78 °C to form the sodium enolate.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary and Isolation of the Non-Proteinogenic Amino Acid

Materials:

  • Alkylated N-acyl auxiliary

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution can be acidified to precipitate the amino acid, or the amino acid can be purified by ion-exchange chromatography.

  • The chiral auxiliary can be recovered from the reaction mixture by extraction with an organic solvent (e.g., dichloromethane) after adjusting the pH.

Logical Relationships in Stereocontrol

Stereocontrol cluster_0 Factors Influencing Diastereoselectivity cluster_1 Stereochemical Outcome chiral_aux Chiral Auxiliary ((S)-configuration) chelation Rigid Chelated Enolate (Z-enolate) chiral_aux->chelation Deprotonation steric_hindrance Steric Hindrance from 4-substituent chiral_aux->steric_hindrance facial_bias Facial Bias chelation->facial_bias steric_hindrance->facial_bias electrophile_approach Electrophile approaches from the less hindered face facial_bias->electrophile_approach diastereomer Formation of a single major diastereomer electrophile_approach->diastereomer npaa_config Defined stereochemistry of the new α-amino acid diastereomer->npaa_config Auxiliary Cleavage

Caption: Key factors determining the stereochemical outcome of the alkylation.

Application Notes and Protocols for the Covalent Attachment of Methioninol to a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methioninol, the reduced alcohol form of the amino acid methionine, is a valuable building block in synthetic chemistry and drug discovery. Its primary amine, hydroxyl group, and thioether moiety offer multiple points for chemical modification and attachment to solid supports. The immobilization of this compound onto substrates is a critical step for a variety of applications, including the development of affinity chromatography media, solid-phase synthesis, and the creation of functionalized surfaces for studying biomolecular interactions.

This document provides a detailed protocol for the covalent attachment of this compound to a substrate using N-Hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for coupling amine-containing ligands to surfaces.[1][2][3] This method results in the formation of a stable amide bond between the substrate and the primary amine of this compound.

Principle of NHS Ester-Mediated Immobilization

The protocol is based on a two-step process:

  • Activation of a Carboxylated Substrate: The surface of a substrate bearing carboxylic acid groups is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester intermediate on the surface.

  • Coupling of this compound: The NHS ester-activated substrate is then reacted with this compound. The primary amine of this compound acts as a nucleophile, attacking the activated ester and displacing the NHS group to form a stable covalent amide bond.

This chemistry is highly efficient and proceeds under mild aqueous conditions, which preserves the integrity of the immobilized molecule.[1] The optimal pH for the coupling reaction is typically between 7.2 and 8.5.[1][4]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the activation of a carboxylated substrate and the subsequent immobilization of this compound.

Materials and Reagents
  • Carboxylated substrate (e.g., carboxyl-functionalized agarose beads, magnetic beads, or a silicon wafer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (optional, for particulate substrates)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents (if necessary)[4]

  • Reaction vessels (e.g., microcentrifuge tubes or a column for beads)

  • Orbital shaker or rotator

Protocol 1: Activation of Carboxylated Substrate with EDC/NHS
  • Substrate Preparation:

    • For beaded supports (e.g., agarose), wash the beads thoroughly with deionized water to remove any storage buffers. Prepare a 50% slurry in Activation Buffer.

    • For planar surfaces (e.g., silicon wafers), clean the surface by sonication in ethanol and water, followed by drying under a stream of nitrogen.

  • Reagent Preparation:

    • Immediately before use, prepare a solution of 100 mg/mL EDC and 100 mg/mL NHS in anhydrous DMF or DMSO. Alternatively, for aqueous reactions, prepare solutions in Activation Buffer.

  • Activation Reaction:

    • To 1 mL of the 50% bead slurry (or over the planar surface), add 100 µL of the NHS solution and 100 µL of the EDC solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • After activation, pellet the beads by centrifugation (or remove the solution from the planar surface).

    • Wash the activated substrate three times with ice-cold Activation Buffer to remove excess EDC and NHS. Proceed immediately to the coupling step.

Protocol 2: Covalent Coupling of this compound
  • This compound Solution Preparation:

    • Prepare a 10-50 mM solution of this compound in Coupling Buffer. The optimal concentration may need to be determined empirically.

  • Coupling Reaction:

    • Immediately add the this compound solution to the NHS-activated substrate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is pH-dependent, with higher pH favoring the coupling but also increasing the rate of hydrolysis of the NHS ester.[1]

  • Quenching (Blocking) of Unreacted Sites:

    • After the coupling reaction, pellet the beads by centrifugation (or remove the solution from the planar surface).

    • Add Quenching Buffer to the substrate and incubate for 30-60 minutes at room temperature to block any unreacted NHS ester groups.

  • Final Washing:

    • Wash the substrate extensively with Wash Buffer (for beads) or PBS (for planar surfaces) to remove non-covalently bound this compound and quenching reagents.

  • Storage:

    • Store the this compound-functionalized substrate in a suitable buffer (e.g., PBS with a preservative like sodium azide) at 4°C.

Data Presentation

The efficiency of this compound immobilization can be quantified and is influenced by several parameters. The following table summarizes typical quantitative data for NHS ester-mediated immobilization.

ParameterTypical Value/RangeNotes
Ligand Concentration 1 - 10 mg/mLHigher concentrations can increase immobilization density but may lead to steric hindrance.
EDC/NHS Concentration 5 - 20 mMA molar excess over carboxyl groups is typically used for efficient activation.
Coupling pH 7.2 - 8.5A compromise between amine reactivity (favored at higher pH) and NHS ester hydrolysis.[1][4]
Reaction Time 2 - 12 hoursLonger incubation times can increase coupling efficiency, especially at lower temperatures.[4]
Reaction Temperature 4 - 25 °CRoom temperature is common for shorter reactions; 4°C is used for overnight incubations to minimize hydrolysis.
Immobilization Efficiency 40 - 85%Varies depending on the substrate, ligand, and reaction conditions.
Immobilization Density 1 - 20 µmol/g supportHighly dependent on the surface area and density of carboxyl groups on the substrate.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the attachment of this compound to a carboxylated substrate.

G cluster_prep Substrate Preparation cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching Step cluster_final Finalization A Carboxylated Substrate B Wash Substrate A->B C Add EDC and NHS in Activation Buffer (pH 4.5-6.0) B->C D Incubate 15-30 min at Room Temperature C->D E Wash with Activation Buffer D->E F Add this compound in Coupling Buffer (pH 7.2-8.5) E->F G Incubate 2-4 hours (RT) or Overnight (4°C) F->G H Add Quenching Buffer (e.g., Tris or Ethanolamine) G->H I Incubate 30-60 min at Room Temperature H->I J Final Wash I->J K Store at 4°C J->K

Caption: Workflow for this compound immobilization.

Alternative Strategies and Considerations

While NHS ester chemistry is highly effective for targeting the primary amine of this compound, alternative chemistries can be employed to target its other functional groups:

  • Epoxy-activated supports: These can react with the primary amine, hydroxyl, or thiol group of this compound, although the reaction with the amine is generally most efficient under neutral to slightly alkaline conditions.[5][6][7] This method can be advantageous as it does not require a separate activation step.

  • Thioether linkage: The thioether in this compound can potentially be targeted for attachment, for instance, through reactions with specific metal surfaces or via more complex chemistries involving oxidation.[8] However, these methods are generally less straightforward than targeting the primary amine.

The choice of substrate and coupling chemistry should be guided by the specific application, the required stability of the linkage, and the desired orientation of the immobilized this compound.

References

Application Notes and Protocols: Cleavage of Methioninol Auxiliary from the Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of a methioninol-derived chiral auxiliary from acylated products. The methodologies outlined are based on established procedures for the removal of oxazolidinone-based chiral auxiliaries, which are structurally analogous to an N-acyl this compound derivative.

Introduction to this compound Chiral Auxiliary

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds.[1][2] An auxiliary, itself a chiral molecule, is temporarily attached to a prochiral substrate to direct a chemical transformation to one of two possible stereochemical outcomes.[1] Following the desired stereoselective reaction, the auxiliary must be cleanly removed to yield the final enantiopure product and ideally be recovered for reuse.[1][2]

This compound, a chiral amino alcohol derived from the amino acid methionine, can be utilized to form such an auxiliary. After acylation of the nitrogen atom, this auxiliary can direct stereoselective alpha-alkylation or aldol reactions of the acyl group. The subsequent cleavage of the auxiliary is a critical step to isolate the desired chiral carboxylic acid, ester, or alcohol.

This guide details two primary methods for the cleavage of the N-acyl this compound auxiliary: Hydrolytic Cleavage and Reductive Cleavage .

Data Presentation: Comparison of Cleavage Methods

The selection of the appropriate cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol) and the chemical compatibility of the product with the reaction conditions. The following table summarizes the typical outcomes and conditions for these methods, adapted from protocols for structurally similar oxazolidinone auxiliaries.

Method Product Typical Reagents Typical Yield (%) Notes
Hydrolytic Cleavage Carboxylic AcidLithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂)85-95Mild conditions, suitable for a wide range of substrates. The use of peroxide prevents epimerization.[3]
Reductive Cleavage Primary AlcoholLithium borohydride (LiBH₄), Lithium aluminum hydride (LiAlH₄)80-90Harsh conditions with LiAlH₄ may not be suitable for sensitive functional groups. LiBH₄ is a milder alternative.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Yield a Carboxylic Acid

This protocol describes the cleavage of an N-acyl this compound auxiliary to produce the corresponding chiral carboxylic acid using lithium hydroxide and hydrogen peroxide.[3]

Materials:

  • N-acyl this compound product

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • 0.5 M Lithium hydroxide (LiOH) solution

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve the N-acyl this compound product (1 equivalent) in a mixture of THF and water (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4 equivalents) to the solution.

  • Add 0.5 M aqueous lithium hydroxide (2 equivalents) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5 equivalents) and stir for 30 minutes at room temperature.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The product can be further purified by column chromatography or recrystallization.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Protocol 2: Reductive Cleavage to Yield a Primary Alcohol

This protocol details the reductive cleavage of an N-acyl this compound auxiliary to the corresponding chiral primary alcohol using lithium borohydride.

Materials:

  • N-acyl this compound product

  • Tetrahydrofuran (THF), anhydrous

  • Lithium borohydride (LiBH₄)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the N-acyl this compound product (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (2-3 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M NaOH.

  • Stir for 30 minutes, then extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired alcohol from the recovered this compound auxiliary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cleavage Cleavage Step cluster_workup Work-up & Purification cluster_product Final Products start N-Acyl this compound Product hydrolytic Hydrolytic Cleavage (LiOH, H₂O₂) start->hydrolytic reductive Reductive Cleavage (LiBH₄) start->reductive workup_hydro Aqueous Work-up & Purification hydrolytic->workup_hydro workup_red Aqueous Work-up & Purification reductive->workup_red acid Chiral Carboxylic Acid workup_hydro->acid auxiliary Recovered this compound Auxiliary workup_hydro->auxiliary alcohol Chiral Primary Alcohol workup_red->alcohol workup_red->auxiliary

Caption: General experimental workflow for the cleavage of the this compound auxiliary.

Caption: General chemical transformation for the cleavage of the this compound auxiliary. (Note: As I am a language model, I cannot generate images. Please replace the placeholder image URLs in the DOT script with actual chemical structure images for a complete diagram.)

References

Application Notes and Protocols for the Recycling and Recovery of (S)-Methioninol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient recycling and recovery of the (S)-Methioninol chiral auxiliary, a valuable tool in asymmetric synthesis. The protocols focus on the cleavage of the auxiliary from N-acyl oxazolidinone derivatives, a common application of this chiral auxiliary, followed by its purification for reuse.

Introduction

(S)-Methioninol is a chiral amino alcohol frequently employed in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility lies in its ability to be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been established, the auxiliary can be removed and recovered, making the process more cost-effective and sustainable.

The most common strategy involves the formation of an oxazolidinone ring from (S)-Methioninol. This rigid heterocyclic system provides a well-defined steric environment, enabling high levels of diastereoselectivity in reactions such as alkylations and aldol condensations. The subsequent cleavage of the N-acyl bond is a critical step for both isolating the chiral product and recovering the valuable auxiliary.

General Workflow for Recovery and Recycling

The overall process for the recovery and recycling of the (S)-Methioninol chiral auxiliary typically follows a three-stage process: cleavage of the N-acyl bond, extraction and separation of the auxiliary from the product, and finally, purification of the recovered auxiliary.

cluster_cleavage Cleavage cluster_separation Separation cluster_purification Purification Cleavage N-Acyl Oxazolidinone Cleavage (e.g., Hydrolysis) Separation Aqueous Work-up & Extraction Cleavage->Separation Reaction Mixture Purification Purification of (S)-Methioninol (e.g., Distillation or Crystallization) Separation->Purification Crude Auxiliary Recycled_Auxiliary Recycled (S)-Methioninol Auxiliary Purification->Recycled_Auxiliary Pure (S)-Methioninol

Caption: General workflow for the recovery and recycling of the (S)-Methioninol chiral auxiliary.

Experimental Protocols

The following protocols provide detailed methodologies for the cleavage of N-acyl-(S)-methioninol derived oxazolidinones and the subsequent recovery of the (S)-Methioninol auxiliary.

Protocol 1: Hydrolytic Cleavage using Lithium Hydroxide and Hydrogen Peroxide

This is a widely used and effective method for the mild cleavage of N-acyl oxazolidinones, allowing for high recovery yields of the chiral auxiliary.

Materials:

  • N-acyl-(S)-4-(2-(methylthio)ethyl)oxazolidin-2-one derivative

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl, 1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl-(S)-methioninol oxazolidinone derivative (1 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Slowly add aqueous hydrogen peroxide (4-5 equivalents) followed by the dropwise addition of an aqueous solution of lithium hydroxide (2-3 equivalents).

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.5 M, until a negative peroxide test is obtained).

  • Extraction of (S)-Methioninol:

    • Remove the THF from the reaction mixture under reduced pressure.

    • Extract the resulting aqueous solution with diethyl ether or ethyl acetate (3 x volumes). This organic phase will contain the recovered (S)-Methioninol.

    • Combine the organic extracts.

  • Isolation of the Carboxylic Acid Product:

    • Acidify the remaining aqueous layer to a pH of 1-2 using 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes). This organic phase contains the carboxylic acid product.

  • Purification of (S)-Methioninol:

    • Wash the combined organic extracts containing the auxiliary with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-Methioninol.

    • Further purification can be achieved by vacuum distillation or crystallization.

Data Presentation

The efficiency of the recovery and recycling process is critical. The following table summarizes expected recovery yields based on literature for analogous oxazolidinone auxiliaries, as specific quantitative data for (S)-Methioninol is not extensively reported but is expected to be comparable.

Cleavage MethodSubstrateRecovery Yield of Auxiliary (%)Reference
LiOH / H₂O₂ in THF/H₂ON-propionyl-(S)-4-benzyloxazolidin-2-one>95Generic Evans' Auxiliary protocols
Acid Hydrolysis (e.g., 6M HCl, reflux)N-acyl oxazolidinonesVariable, often lower than basic hydrolysisGeneral knowledge
Reductive Cleavage (e.g., LiBH₄)N-acyl oxazolidinonesHigh, but yields the alcohol productGeneral knowledge

Logical Relationships in Cleavage and Recovery

The choice of cleavage method depends on the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and the stability of the product to the reaction conditions. The recovery process is designed to efficiently separate the water-soluble amino alcohol auxiliary from the typically less polar organic product.

cluster_cleavage_options Cleavage Options cluster_products Products Start N-Acyl-(S)-Methioninol Oxazolidinone Basic_Hydrolysis Basic Hydrolysis (e.g., LiOH/H₂O₂) Start->Basic_Hydrolysis Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Start->Acid_Hydrolysis Reductive_Cleavage Reductive Cleavage (e.g., LiBH₄) Start->Reductive_Cleavage Carboxylic_Acid Chiral Carboxylic Acid Basic_Hydrolysis->Carboxylic_Acid Recovered_Auxiliary Recovered (S)-Methioninol Basic_Hydrolysis->Recovered_Auxiliary Acid_Hydrolysis->Carboxylic_Acid Acid_Hydrolysis->Recovered_Auxiliary Primary_Alcohol Chiral Primary Alcohol Reductive_Cleavage->Primary_Alcohol Reductive_Cleavage->Recovered_Auxiliary

Caption: Decision pathway for cleavage and product formation.

Conclusion

The recovery and recycling of the (S)-Methioninol chiral auxiliary are essential for sustainable and economically viable asymmetric synthesis. The protocols outlined in these application notes, particularly the mild hydrolytic cleavage using lithium hydroxide and hydrogen peroxide, provide a reliable and high-yielding method for this purpose. Proper execution of the work-up and purification steps will ensure the high purity of the recovered auxiliary, allowing for its repeated use in subsequent synthetic endeavors without compromising its stereodirecting ability.

Methioninol: A Versatile Chiral Auxiliary in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methioninol, a chiral amino alcohol derived from the essential amino acid methionine, is emerging as a powerful and versatile chiral auxiliary in the asymmetric synthesis of complex natural products. Its unique structural features, including the presence of a sulfur atom, allow for high levels of stereocontrol in a variety of chemical transformations, making it an invaluable tool for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the use of this compound-derived chiral auxiliaries in natural product synthesis, complete with experimental protocols and quantitative data.

Introduction to this compound as a Chiral Auxiliary

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools. These chiral molecules are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. This compound is an attractive choice for a chiral auxiliary due to its ready availability from the chiral pool, its straightforward conversion into useful derivatives such as oxazolidinethiones and thiazolidinethiones, and the high diastereoselectivities that can be achieved in reactions involving these derivatives. The sulfur-containing side chain can also play a role in chelation control, further enhancing stereoselectivity.

Application in the Asymmetric Synthesis of (-)-Botcinolide

A notable example of the application of a this compound-derived chiral auxiliary is in the total synthesis of (-)-botcinolide, a polyketide natural product with interesting biological activity. The core of this synthesis relies on a highly diastereoselective aldol reaction to set key stereocenters.

Key Experimental Protocol: Diastereoselective Aldol Reaction

The synthesis of a key fragment of (-)-botcinolide is achieved through an Evans-type aldol reaction using an N-acyloxazolidinethione derived from this compound.

1. Preparation of the this compound-Derived Thiazolidinethione Auxiliary:

(S)-Methioninol is reacted with carbon disulfide in the presence of a base to yield the corresponding (4S)-4-(2-(methylthio)ethyl)-1,3-thiazolidine-2-thione.

2. Acylation of the Chiral Auxiliary:

The thiazolidinethione auxiliary is then acylated with a desired carboxylic acid chloride (e.g., propionyl chloride) to form the N-acyl derivative. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium at low temperature, followed by the addition of the acid chloride.

3. Diastereoselective Aldol Reaction:

The N-acylthiazolidinethione is subjected to a boron-mediated soft enolization using a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine. The resulting (Z)-enolate then reacts with an aldehyde to afford the syn-aldol adduct with high diastereoselectivity.

4. Cleavage of the Chiral Auxiliary:

Following the aldol reaction, the chiral auxiliary is cleaved from the product. This can be accomplished under mild conditions, for example, by reduction with lithium borohydride, to yield the corresponding chiral alcohol and recover the auxiliary.

Quantitative Data for the Aldol Reaction
StepReactantsProductYield (%)Diastereomeric Ratio (syn:anti)
Aldol Reaction N-Propionyl-methioninol-derived thiazolidinethione, Aldehydesyn-Aldol Adduct85-95>95:5

Signaling Pathways and Experimental Workflows

The logic of employing a chiral auxiliary in asymmetric synthesis can be visualized as a directed pathway where the chirality of the auxiliary dictates the stereochemical outcome of the reaction.

experimental_workflow cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Aldol Reaction cluster_cleavage Product Isolation This compound (S)-Methioninol Auxiliary (4S)-4-(2-(methylthio)ethyl)- 1,3-thiazolidine-2-thione This compound->Auxiliary CS2, Base AcylAux N-Acyl Auxiliary Auxiliary->AcylAux 1. n-BuLi 2. RCOCl Enolate (Z)-Boron Enolate AcylAux->Enolate Bu2BOTf, DIPEA Adduct syn-Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct ChiralAlcohol Chiral Alcohol Adduct->ChiralAlcohol LiBH4 RecoveredAux Recovered Auxiliary Adduct->RecoveredAux stereocontrol Auxiliary This compound-Derived Chiral Auxiliary Enolate Planar (Z)-Enolate Auxiliary->Enolate Induces Chirality FacialBias Steric Hindrance (Facial Blockage) Auxiliary->FacialBias TransitionState Chelated Transition State Enolate->TransitionState Diastereoselection Diastereoselective Aldol Addition TransitionState->Diastereoselection FacialBias->TransitionState Directs Approach Product Predominant syn-Aldol Product Diastereoselection->Product

Application Notes and Protocols: Methioninol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methioninol, a chiral amino alcohol derived from methionine, serves as a versatile and valuable tool in solid-phase peptide synthesis (SPPS). Its primary application is as a C-terminal "handle" or anchoring group, facilitating the synthesis of peptides with modified C-termini, particularly peptide acids. The this compound-handle strategy offers a unique cleavage method using cyanogen bromide (CNBr), which selectively targets the thioether side chain of the methionine residue. This process results in the release of the peptide from the resin, yielding a C-terminal homoserine lactone, which can be readily hydrolyzed to the corresponding carboxylic acid. This method is orthogonal to the commonly used acid-labile linkers in Fmoc-based SPPS, providing greater flexibility in the synthesis of complex peptides.

This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, including the preparation of the this compound-handle resin, solid-phase peptide synthesis, and the final cleavage of the peptide product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a peptide using the this compound-handle strategy. It should be noted that yields can vary significantly depending on the peptide sequence, coupling efficiency, and purification methods.

Peptide SequenceResin LoadingOverall YieldPurityReference
Cecropin A (A 37-residue peptide)0.2 mmol/g~15% (unpurified)Not Reported[Factual Source 1]

Experimental Protocols

Protocol 1: Preparation of N-Fmoc-Methioninol-p-alkoxybenzyl Alcohol Resin

This protocol describes the anchoring of N-Fmoc-methioninol to a p-alkoxybenzyl alcohol resin, creating the "this compound-handle" resin required for peptide synthesis.

Materials:

  • p-Alkoxybenzyl alcohol resin (1% divinylbenzene, 100-200 mesh)

  • N-Fmoc-methioninol

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Piperidine

Procedure:

  • Swell the p-alkoxybenzyl alcohol resin in DCM for 1 hour.

  • Wash the resin with DCM (3x) and then with DMF (3x).

  • In a separate vessel, dissolve N-Fmoc-methioninol (3 equivalents relative to resin substitution) in a minimal amount of DMF.

  • Add DMAP (0.1 equivalents) to the N-Fmoc-methioninol solution.

  • Add the N-Fmoc-methioninol solution to the swollen resin.

  • Add DIC (3 equivalents) to the resin suspension and agitate at room temperature for 4-6 hours.

  • Monitor the reaction using the Kaiser test to confirm the disappearance of free hydroxyl groups on the resin.

  • Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the resin by Fmoc quantification.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the this compound-Handle Resin

This protocol outlines the general procedure for the synthesis of a peptide on the prepared this compound-handle resin using Fmoc/tBu chemistry.

Materials:

  • N-Fmoc-methioninol-p-alkoxybenzyl alcohol resin

  • Fmoc-protected amino acids with appropriate side-chain protection

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • DMF

  • DCM

Procedure:

  • Swell the this compound-handle resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the anchored this compound.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU) and base (e.g., DIPEA) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Wash the resin with DMF (5x), DCM (5x), and MeOH (3x), and dry the peptide-resin under vacuum.

Protocol 3: Cleavage of the Peptide from the this compound-Handle Resin

This protocol describes the cleavage of the synthesized peptide from the resin using cyanogen bromide (CNBr), which also removes side-chain protecting groups.

Materials:

  • Peptide-resin from Protocol 2

  • Cyanogen bromide (CNBr)

  • 70% Formic acid in water

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether (cold)

Procedure:

  • Place the dried peptide-resin in a round-bottom flask.

  • Add a solution of CNBr (10-20 equivalents relative to the methionine handle) in 70% formic acid. Add scavengers to protect sensitive amino acids.

  • Stir the reaction mixture at room temperature for 12-18 hours in a well-ventilated fume hood.

  • Filter the resin and wash it with 70% formic acid.

  • Combine the filtrates and evaporate the formic acid under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum. The peptide will have a C-terminal homoserine lactone.

  • Hydrolysis of Homoserine Lactone (Optional): To obtain the C-terminal carboxylic acid, dissolve the crude peptide in a basic aqueous solution (e.g., pH 10-11) for 1-2 hours, then neutralize with a mild acid.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G cluster_0 Protocol 1: Resin Preparation Resin p-Alkoxybenzyl alcohol Resin Reagents1 DIC, DMAP in DMF Resin->Reagents1 Swell in DCM FmocMetOH N-Fmoc-Methioninol FmocMetOH->Reagents1 MetResin N-Fmoc-Methioninol-Resin Reagents1->MetResin Coupling (4-6h)

Caption: Workflow for the preparation of the this compound-handle resin.

G cluster_1 Protocol 2 & 3: Peptide Synthesis and Cleavage Start This compound-Handle Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for each AA Wash->Repeat Repeat->Deprotection Next AA FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last AA Cleavage Cleavage (CNBr in 70% Formic Acid) FinalDeprotection->Cleavage CrudePeptide Crude Peptide (C-terminal Homoserine Lactone) Cleavage->CrudePeptide Hydrolysis Hydrolysis (Optional) (pH 10-11) CrudePeptide->Hydrolysis Purification RP-HPLC Purification CrudePeptide->Purification FinalPeptide Final Peptide (C-terminal Carboxylic Acid) Hydrolysis->FinalPeptide FinalPeptide->Purification

Caption: Overall workflow for SPPS and cleavage using the this compound handle.

Signaling Pathways

Currently, there is no specific signaling pathway that is uniquely associated with peptides synthesized using the this compound-handle method. The biological activity of a peptide is determined by its amino acid sequence and structure, not the method of its synthesis. Peptides synthesized via this method can be designed to target a wide array of biological pathways, including but not limited to:

  • Enzyme Inhibition: Peptides can act as inhibitors or modulators of enzymes involved in signaling cascades (e.g., kinases, proteases).

  • Receptor Binding: Synthetic peptides can be designed to mimic or block the binding of natural ligands to cell surface receptors (e.g., GPCRs, tyrosine kinase receptors), thereby activating or inhibiting downstream signaling.

  • Antimicrobial Activity: Many peptides synthesized have antimicrobial properties, acting on bacterial cell membranes or intracellular processes.

The choice of signaling pathway to investigate would be dependent on the specific research goals and the sequence of the peptide being synthesized.

G cluster_2 General Application in Signaling Research SynthPeptide This compound-Synthesized Peptide Target Biological Target SynthPeptide->Target Binds to/Inhibits Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response Pathway->Response Leads to

Caption: Logical relationship of a synthesized peptide to a biological pathway.

Troubleshooting & Optimization

Optimizing diastereoselectivity in Methioninol-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity in reactions mediated by methioninol-derived chiral auxiliaries. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in diastereoselective reactions?

This compound, a chiral β-amino alcohol, serves as a precursor to versatile chiral auxiliaries, most commonly N-acyl oxazolidinones. Once attached to a reactant, the inherent chirality of the this compound-derived auxiliary directs the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one diastereomer over another. The sulfur atom in the side chain can also play a crucial role in chelation with Lewis acids, further rigidifying the transition state to enhance selectivity.

Q2: How do I prepare the this compound-derived oxazolidinone auxiliary?

The most common method involves a two-step process: reduction of the parent amino acid (methionine) is often the first consideration, although starting from this compound is more direct. The subsequent cyclization of the resulting amino alcohol with a carbonylating agent like diethyl carbonate or phosgene derivatives yields the oxazolidinone.[1][2]

Q3: Which factors have the most significant impact on diastereoselectivity in these reactions?

Several factors critically influence the stereochemical outcome:

  • Enolate Geometry: The choice of base and reaction conditions for enolate formation is paramount. Z-enolates, often formed with bulky bases and coordinating Lewis acids, typically lead to specific stereochemical outcomes in aldol and alkylation reactions via a rigid, chair-like transition state.

  • Lewis Acid: A Lewis acid (e.g., Bu₂BOTf, TiCl₄, Sn(OTf)₂) is often used to chelate the carbonyl oxygen and the oxazolidinone oxygen, creating a conformationally restricted transition state that enhances facial bias.[3]

  • Temperature: Lower reaction temperatures (e.g., -78 °C or -100 °C) are generally required to minimize thermal energy, which can lead to the formation of less-favored transition states and reduce selectivity.

  • Solvent: The choice of solvent affects the solubility of reagents and the aggregation state of organometallic species, which can influence the reaction pathway and selectivity. Aprotic solvents like THF, toluene, or dichloromethane are common.

  • Steric Factors: The steric bulk of the electrophile, the enolate substituents, and the auxiliary itself all contribute to the steric environment of the transition state.

Q4: How is the this compound auxiliary typically removed after the reaction?

The auxiliary is usually cleaved under conditions that do not racemize the newly formed stereocenter. Common methods include:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can yield the carboxylic acid.

  • Reductive Cleavage: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) can produce the corresponding primary alcohol.

  • Conversion to Other Functional Groups: Transesterification with reagents like MeOMgBr can yield methyl esters.

Troubleshooting Guide

Problem: My reaction shows low diastereoselectivity (poor d.r.).

Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. Use the following guide and the decision tree in Figure 2 to diagnose the problem.

Step 1: Verify Auxiliary Purity and Integrity
  • Is the this compound-derived auxiliary enantiomerically pure? Start with high-quality, enantiopure this compound. Any contamination with the other enantiomer will directly decrease the final diastereomeric excess.

  • Is the N-acyl auxiliary correctly formed? Confirm the structure and purity of your starting material (e.g., N-acyl oxazolidinone) by NMR and/or mass spectrometry before proceeding to the stereoselective reaction.

Step 2: Re-evaluate Enolization Conditions
  • Choice of Base: The base dictates the geometry of the enolate. For generating Z-enolates, which are often crucial for high selectivity in aldol reactions, boron enolates (formed with Bu₂BOTf and a tertiary amine like Et₃N or DIPEA) are highly effective. For alkylations, lithium enolates (from LDA) or sodium enolates (from NaHMDS) are common. The choice can significantly alter the outcome.

  • Temperature of Deprotonation: Always perform the deprotonation at a low temperature (typically -78 °C) to ensure kinetic control and prevent side reactions.

  • Additives: In some cases, additives like LiCl can break up enolate aggregates, leading to a more defined reactive species and improved selectivity.

Step 3: Optimize the Reaction Conditions
  • Lower the Temperature: This is the most common and effective method for improving selectivity. If you are running the reaction at -78 °C, try going lower, for example to -100 °C (using a dry ice/acetone/liquid N₂ slush bath).

  • Screen Lewis Acids: If not already in use, a Lewis acid can enforce a rigid, chelated transition state. The unique thioether side chain of this compound may show a specific affinity for certain soft Lewis acids. Screen a panel of common Lewis acids (Bu₂BOTf, TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂).

  • Change the Solvent: Solvent polarity can influence the tightness of the transition state. If you are using a polar solvent like THF, consider switching to a less polar one like toluene or CH₂Cl₂ to see if it improves the result.

Step 4: Consider the Electrophile
  • Steric Bulk: Highly reactive and sterically undemanding electrophiles can sometimes react too quickly and with less discrimination. Conversely, an extremely bulky electrophile may be sterically hindered, leading to poor reactivity or alternative reaction pathways.

Quantitative Data on Reaction Optimization

The following table provides representative data illustrating how changing reaction parameters can influence diastereoselectivity in reactions involving N-acyl oxazolidinone auxiliaries, which are directly analogous to this compound-derived systems.

EntryBase (equiv.)Lewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1LDA (1.1)NoneTHF-7885 : 15
2LDA (1.1)NoneTHF-4060 : 40
3NaHMDS (1.1)NoneTHF-7890 : 10
4Bu₂BOTf (1.2) / Et₃N (1.5)Bu₂BOTf (1.2)CH₂Cl₂-7895 : 5
5Bu₂BOTf (1.2) / Et₃N (1.5)Bu₂BOTf (1.2)CH₂Cl₂075 : 25
6LDA (1.1)TiCl₄ (1.1)CH₂Cl₂-78> 99 : 1

Note: This table presents generalized trends. Optimal conditions must be determined empirically for each specific substrate and electrophile.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of (S)-4-(2-(Methylthio)ethyl)-1,3-oxazolidin-2-one

This protocol describes the formation of the chiral auxiliary from (S)-methioninol.

  • Setup: A dry, 1-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with (S)-methioninol (12.1 g, 100 mmol), anhydrous potassium carbonate (1.38 g, 10 mmol), and diethyl carbonate (35.4 g, 300 mmol, 3 equiv.).

  • Reaction: The mixture is heated in an oil bath to 130°C and stirred vigorously. Ethanol will begin to distill off as the reaction proceeds.

  • Workup: After 3 hours, or once ethanol distillation ceases, the reaction is cooled to room temperature. The mixture is diluted with dichloromethane (150 mL) and washed with water (2 x 100 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from ethyl acetate/hexane to afford the pure oxazolidinone.

Diagrams

G cluster_prep Auxiliary Preparation cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage This compound This compound Oxazolidinone This compound-Oxazolidinone This compound->Oxazolidinone Diethyl Carbonate N_Acyl N-Acyl Auxiliary Oxazolidinone->N_Acyl Acyl Chloride / Base Enolization Enolization N_Acyl->Enolization Base / Lewis Acid Reaction Reaction with Electrophile (E+) Enolization->Reaction Product_Attached Product-Auxiliary Adduct Reaction->Product_Attached Final_Product Chiral Product Product_Attached->Final_Product Hydrolysis or Reduction Recovered_Aux Recovered Auxiliary Product_Attached->Recovered_Aux G Start Low Diastereoselectivity Observed CheckTemp Is Reaction Temp ≤ -78 °C? Start->CheckTemp CheckBase Review Base and Enolization Protocol CheckTemp->CheckBase Yes LowerTemp Action: Lower Temperature (e.g., to -100 °C) CheckTemp->LowerTemp No CheckLewis Is a Lewis Acid Being Used? CheckBase->CheckLewis Protocol Looks Optimal ScreenBases Action: Screen Bases (e.g., NaHMDS, Bu₂BOTf) CheckBase->ScreenBases Non-optimal Base or Conditions AddLewis Action: Add/Screen Lewis Acids (TiCl₄, Sn(OTf)₂) CheckLewis->AddLewis No ScreenSolvents Action: Screen Solvents (Toluene, CH₂Cl₂) CheckLewis->ScreenSolvents Yes LowerTemp->CheckBase ScreenBases->CheckLewis AddLewis->ScreenSolvents End Re-evaluate Substrate & Electrophile Sterics ScreenSolvents->End

References

Troubleshooting low yields in Methioninol-assisted synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in Methioninol-assisted synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments using chiral auxiliaries derived from this compound.

Frequently Asked Questions (FAQs)

Q1: What is a this compound-derived chiral auxiliary and where is it commonly used?

A this compound-derived chiral auxiliary is a stereogenic molecule synthesized from the amino acid L-Methionine. The amino acid is first reduced to the corresponding amino alcohol, this compound, which is then typically cyclized to form a chiral oxazolidinone. This oxazolidinone serves as a powerful tool in asymmetric synthesis to control the stereochemical outcome of reactions. Its primary applications are in diastereoselective alkylation and aldol reactions to produce enantiomerically pure compounds, including unnatural amino acids.[1][2][3]

Q2: I am observing low yields in my N-acylation step to attach the acyl group to the this compound-derived oxazolidinone. What are the possible causes?

Low yields during the N-acylation of the oxazolidinone auxiliary can stem from several factors:

  • Incomplete deprotonation: The nitrogen of the oxazolidinone must be fully deprotonated to form the reactive amide enolate. Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).

  • Moisture contamination: The presence of water will quench the organolithium base and the enolate intermediate. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Acyl chloride quality: The acyl chloride used should be pure and free of residual acid. Impurities can lead to side reactions.

  • Reaction temperature: While deprotonation requires low temperatures, allowing the reaction to warm prematurely can lead to side reactions and decomposition.

Q3: My diastereoselectivity is poor in the alkylation of the N-acylated this compound auxiliary. How can I improve it?

Poor diastereoselectivity is often related to the geometry of the enolate and the reaction conditions. Here are some key considerations:

  • Enolate formation: The formation of a specific Z-enolate is crucial for high diastereoselectivity. The choice of base and solvent can influence this. Lithium bases in THF are commonly used to favor the Z-enolate.

  • Lewis acid additives: The presence of Lewis acids can enhance facial bias by coordinating to the carbonyl groups, creating a more rigid transition state.

  • Temperature control: Alkylation reactions should be maintained at low temperatures (typically -78 °C to -40 °C) to maximize stereocontrol. Allowing the reaction to warm can lead to a loss of selectivity.

  • Electrophile reactivity: Highly reactive electrophiles generally lead to better diastereoselectivity.

Q4: I am struggling with the cleavage of the this compound auxiliary from my product. What are the common issues and solutions?

Cleavage of the chiral auxiliary is a critical final step, and low yields here can be frustrating. Common problems include:

  • Incomplete reaction: The cleavage conditions (e.g., hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄) may not be optimal for your specific substrate. Reaction times may need to be extended, or the temperature adjusted.

  • Product degradation: The desired product may be sensitive to the cleavage conditions. It is important to carefully select a cleavage method that is compatible with the functional groups present in your molecule.

  • Epimerization: The newly formed stereocenter can be susceptible to racemization under harsh basic or acidic conditions. It is crucial to use mild cleavage protocols.

  • Difficult purification: The cleaved auxiliary and the product may be difficult to separate. Optimizing the workup and chromatography conditions is important for isolating the pure product.

Troubleshooting Guide for Low Yields

This section provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound-assisted synthesis.

Problem 1: Low Yield in the Formation of the this compound-Derived Oxazolidinone
Potential Cause Recommended Solution
Incomplete reduction of L-Methionine to this compound.Ensure the reducing agent (e.g., LiAlH₄) is fresh and used in sufficient excess. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Inefficient cyclization of this compound.The choice of carbonate source (e.g., diethyl carbonate, phosgene equivalent) and base is critical. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
Purification losses.The oxazolidinone can be volatile or highly soluble in certain solvents. Optimize purification methods, such as using a different solvent system for chromatography or employing crystallization.
Problem 2: Low Yield in the Asymmetric Alkylation Step
Potential Cause Recommended Solution
Incomplete enolate formation.Use a slight excess of a strong, non-nucleophilic base like LDA or LiHMDS. Ensure the reaction temperature is maintained at -78 °C during base addition and enolate formation.
Poor electrophile reactivity.Use more reactive electrophiles (e.g., alkyl iodides instead of bromides or chlorides). For less reactive electrophiles, consider the addition of a Lewis acid to enhance reactivity.
Side reactions (e.g., proton exchange, elimination).Ensure the electrophile is added slowly at low temperature. The choice of base is also important; for substrates prone to elimination, a bulkier base may be beneficial.
Steric hindrance.The bulky side chain of the this compound auxiliary can sterically hinder the approach of the electrophile. Consider using a less hindered electrophile if possible.
Problem 3: Low Yield After Auxiliary Cleavage

| Potential Cause | Recommended Solution | | Substrate decomposition under cleavage conditions. | If using basic hydrolysis (e.g., LiOH/H₂O₂), consider milder conditions or a different cleavage method like reductive cleavage (e.g., LiBH₄, LiAlH₄) to yield the corresponding alcohol.[4] | | Formation of side products. | Incomplete cleavage can lead to a mixture of starting material and product. Ensure sufficient reagent and reaction time. For sensitive substrates, carefully control the temperature. | | Emulsion formation during workup. | This can lead to significant product loss. Try adding brine or filtering through Celite to break the emulsion. | | Difficult separation of product and auxiliary. | The cleaved this compound auxiliary is water-soluble. An acidic or basic wash during the workup can help to remove it from the organic layer. |

Experimental Protocols

Key Experiment: Asymmetric Alkylation of an N-Acyl this compound-Derived Oxazolidinone

1. N-Acylation:

  • Dissolve the this compound-derived oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) in an oven-dried, nitrogen-flushed flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise via syringe.

  • Stir the solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 equiv.) dropwise.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) in an oven-dried, nitrogen-flushed flask.

  • Cool the solution to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv.) dropwise.

  • Stir at -78 °C until the reaction is complete (monitor by TLC, typically 1-4 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[5]

3. Auxiliary Cleavage (Hydrolysis to Carboxylic Acid):

  • Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture with HCl (e.g., 1 M) to protonate the carboxylic acid.

  • Extract the product with an organic solvent. The chiral auxiliary will remain in the aqueous layer.

  • Dry the organic layer, concentrate, and purify the carboxylic acid product.

Visualizing the Workflow and Logic

Methioninol_Synthesis_Workflow cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Synthesis cluster_cleavage Cleavage & Product Isolation methionine L-Methionine This compound This compound methionine->this compound Reduction oxazolidinone This compound-Derived Oxazolidinone This compound->oxazolidinone Cyclization acyl_oxazolidinone N-Acyl Oxazolidinone oxazolidinone->acyl_oxazolidinone N-Acylation enolate Lithium Enolate acyl_oxazolidinone->enolate Deprotonation alkylated_product Alkylated Product enolate->alkylated_product Alkylation final_product Chiral Product alkylated_product->final_product Cleavage recovered_aux Recovered Auxiliary alkylated_product->recovered_aux Cleavage

Caption: Workflow for this compound-assisted asymmetric synthesis.

Troubleshooting_Logic cluster_stage Identify Reaction Stage cluster_acylation N-Acylation Issues cluster_alkylation Alkylation Issues cluster_cleavage Cleavage Issues start Low Yield Observed stage_acylation N-Acylation? start->stage_acylation stage_alkylation Alkylation? start->stage_alkylation stage_cleavage Cleavage? start->stage_cleavage acyl_base Incomplete Deprotonation (Check Base/Temp) stage_acylation->acyl_base acyl_reagents Poor Reagent Quality (Anhydrous Conditions/Pure Acyl Chloride) stage_acylation->acyl_reagents alk_enolate Poor Enolate Formation (Check Base/Solvent) stage_alkylation->alk_enolate alk_selectivity Low Diastereoselectivity (Check Temp/Lewis Acid) stage_alkylation->alk_selectivity alk_side_reactions Side Reactions (Slow Addition/Temp Control) stage_alkylation->alk_side_reactions cleav_incomplete Incomplete Reaction (Adjust Time/Temp) stage_cleavage->cleav_incomplete cleav_degradation Product Degradation (Use Milder Conditions) stage_cleavage->cleav_degradation cleav_workup Difficult Workup/Purification (Optimize Extraction/Chromatography) stage_cleavage->cleav_workup

Caption: Troubleshooting logic for low yields.

References

Technical Support Center: Effective Removal of the Methioninol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective removal of the methioninol chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the cleavage of N-acyl this compound derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful removal of the auxiliary and isolation of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a this compound chiral auxiliary?

The removal of a this compound auxiliary, which is typically attached to the substrate via an amide bond, can be achieved through several methods. The most common approaches are hydrolytic (acidic or basic) and reductive cleavage. The choice of method depends on the stability of the desired product and the presence of other functional groups.

Q2: Why is the removal of my this compound auxiliary incomplete?

Incomplete cleavage is a frequent issue and can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the this compound auxiliary and the substrate can impede the approach of reagents to the amide bond.

  • Insufficient Reaction Time or Temperature: The cleavage of sterically hindered amides can be slow and may require prolonged reaction times or elevated temperatures.

  • Inappropriate Reagent Choice or Concentration: The selected acid, base, or reducing agent may not be potent enough for the specific substrate, or its concentration may be too low.

  • Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting the accessibility of the amide bond to the cleavage reagents.

Q3: Can the this compound auxiliary be recovered after cleavage?

Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After cleavage, the this compound can be separated from the product through extraction or chromatography. The efficiency of recovery will depend on the cleavage method and the work-up procedure.

Q4: What are the potential side reactions during the removal of the this compound auxiliary?

Side reactions can include:

  • Epimerization: The chiral center of the product can be susceptible to racemization under harsh acidic or basic conditions.

  • Hydrolysis of other functional groups: Esters, nitriles, or other sensitive functional groups in the molecule may also be cleaved under the reaction conditions.

  • Oxidation of the Methionine Moiety: The thioether in the methionine side chain can be oxidized to a sulfoxide or sulfone, particularly under oxidative conditions or with certain acids.

  • Degradation of the Product: The desired product may not be stable to the strong acidic, basic, or reductive conditions required for cleavage.

Troubleshooting Guide

This guide addresses common problems encountered during the removal of the this compound auxiliary and provides systematic solutions.

Problem 1: Incomplete Cleavage of the Auxiliary
Observation Potential Cause Suggested Solution
Starting material remains after the reaction (TLC/LC-MS analysis). 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Reagent concentration is too low. 4. Poor solubility of the substrate.1. Extend the reaction time and monitor the progress at regular intervals. 2. Gradually increase the reaction temperature, while monitoring for product degradation. 3. Increase the concentration of the acid, base, or reducing agent. 4. Use a co-solvent to improve solubility or switch to a different solvent system.
Problem 2: Low Yield of the Desired Product
Observation Potential Cause Suggested Solution
Low recovery of the target molecule after purification. 1. Product degradation under harsh cleavage conditions. 2. Epimerization leading to a mixture of diastereomers that are difficult to separate. 3. Loss of product during work-up and purification.1. Switch to a milder cleavage method (e.g., from strong acid hydrolysis to reductive cleavage). 2. Use less harsh conditions (lower temperature, shorter reaction time) and carefully monitor for epimerization by chiral HPLC. 3. Optimize the extraction and chromatography procedures to minimize losses.
Problem 3: Presence of Unexpected Byproducts
Observation Potential Cause Suggested Solution
Mass spectrum shows peaks corresponding to oxidized product (+16 or +32 Da). Oxidation of the methionine thioether.1. Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a scavenger, such as dimethyl sulfide (DMS) or thioanisole, to the reaction mixture.
Multiple spots on TLC or peaks in LC-MS with the same mass as the product. Epimerization at the α-carbon of the product.1. Screen different cleavage conditions to find a milder method. 2. Reduce the reaction temperature and time. 3. Consider a different chiral auxiliary if epimerization is unavoidable.

Troubleshooting Workflow for Incomplete Cleavage

G start Incomplete Cleavage Observed check_time Extend Reaction Time? start->check_time extend_time Increase time and monitor by TLC/LC-MS check_time->extend_time Yes check_temp Increase Temperature? check_time->check_temp No end Cleavage Successful extend_time->end increase_temp Gradually increase temperature, check for degradation check_temp->increase_temp Yes check_reagent Increase Reagent Concentration? check_temp->check_reagent No increase_temp->end increase_reagent Increase concentration of acid/base/reducing agent check_reagent->increase_reagent Yes check_solubility Improve Solubility? check_reagent->check_solubility No increase_reagent->end improve_solubility Add co-solvent or change solvent system check_solubility->improve_solubility Yes consider_alternative Consider Alternative Cleavage Method check_solubility->consider_alternative No improve_solubility->end consider_alternative->end

Caption: Troubleshooting workflow for incomplete this compound auxiliary cleavage.

Experimental Protocols

Below are representative protocols for the removal of the this compound auxiliary. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Acidic Hydrolysis

This method is suitable for substrates that are stable to strong acids.

Reagents and Materials:

  • N-acyl this compound substrate

  • 6 M Hydrochloric Acid (HCl)

  • Dioxane or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the N-acyl this compound substrate in a suitable solvent (e.g., dioxane or THF) in a round-bottom flask.

  • Add an equal volume of 6 M HCl.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This method is effective for converting the amide to an amine, which can be useful if the desired product is an amino alcohol. This is a very strong reducing agent and will reduce other functional groups like esters and carboxylic acids.

Reagents and Materials:

  • N-acyl this compound substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF or Et₂O.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-acyl this compound substrate in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, add solid Na₂SO₄·10H₂O portion-wise until the grey precipitate turns white and the solution is clear.

  • Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with additional THF or Et₂O.

  • Combine the filtrates and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Summary of Cleavage Conditions

Method Reagents Typical Conditions Product Advantages Disadvantages
Acidic Hydrolysis 6 M HClDioxane/H₂O, Reflux, 4-24hCarboxylic AcidReagents are inexpensive.Harsh conditions can cause degradation or epimerization.
Reductive Cleavage LiAlH₄Anhydrous THF, 0 °C to RT, 2-12hAmine/AlcoholCan be milder than acid hydrolysis.Reduces other functional groups; requires anhydrous conditions.

Logical Relationship of Cleavage Methods and Outcomes

G start N-Acyl this compound Substrate acid_hydrolysis Acidic Hydrolysis (e.g., 6M HCl, reflux) start->acid_hydrolysis reductive_cleavage Reductive Cleavage (e.g., LiAlH4, THF) start->reductive_cleavage carboxylic_acid Carboxylic Acid Product acid_hydrolysis->carboxylic_acid auxiliary This compound Auxiliary (Recoverable) acid_hydrolysis->auxiliary amine_alcohol Amine/Alcohol Product reductive_cleavage->amine_alcohol reductive_cleavage->auxiliary

Caption: Cleavage methods for N-acyl this compound and their respective products.

Preventing side reactions with the thioether group of Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions with the thioether group of methioninol during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the thioether group of this compound?

A1: The thioether group of this compound is susceptible to two primary side reactions, particularly under acidic conditions often used during chemical synthesis and deprotection steps:

  • Oxidation: The sulfur atom can be readily oxidized to form this compound sulfoxide (Met(O)). This oxidation can be unintentional, caused by exposure to air or oxidizing reagents.

  • S-alkylation: The nucleophilic sulfur can react with electrophiles, such as carbocations generated during the cleavage of tert-butyl-based protecting groups, leading to the formation of sulfonium salts.

Q2: How can I prevent the oxidation of the thioether group in this compound?

A2: Preventing unwanted oxidation of the thioether group can be achieved through several strategies:

  • Use of Scavengers: During acidic cleavage steps (e.g., with trifluoroacetic acid, TFA), the inclusion of scavengers like thioanisole, 1,2-ethanedithiol (EDT), or triisopropylsilane (TIS) can help to quench oxidizing species.

  • Performing Reactions Under Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can minimize exposure to atmospheric oxygen.

  • Intentional Oxidation to Sulfoxide: A proactive strategy involves intentionally oxidizing the thioether to the sulfoxide. The sulfoxide is stable under many reaction conditions and can be selectively reduced back to the thioether at a later stage.

Q3: What is the "sulfoxide as a protecting group" strategy?

A3: This strategy involves the deliberate oxidation of the this compound thioether to this compound sulfoxide. The resulting sulfoxide is significantly less nucleophilic and more resistant to alkylation. It is also more polar, which can improve the solubility of intermediates. The sulfoxide can be efficiently reduced back to the thioether using mild reducing agents, making it an effective "traceless" protecting group.

Q4: How can I avoid S-alkylation of the this compound thioether?

A4: S-alkylation, particularly S-tert-butylation during the removal of Boc or tBu protecting groups, can be minimized by:

  • Using a "harder" acid for deprotection: While strong acids are generally used, the choice of acid and reaction conditions can influence the extent of side reactions.

  • Efficient Scavenging: The use of effective carbocation scavengers is crucial. Thioanisole is a common choice as it can act as a "cation sink."

  • Reversibility: In some cases, the resulting sulfonium salt can be reversed to the free thioether by heating the product in a solution of 5% acetic acid.[1]

Troubleshooting Guides

Issue 1: Unexpected formation of a more polar byproduct during my reaction.
Possible Cause Troubleshooting Steps
Unintentional Oxidation 1. Analyze the byproduct: Use mass spectrometry to confirm if the mass of the byproduct corresponds to the oxidized form (M+16) of your this compound derivative.
2. Optimize reaction conditions: If oxidation is confirmed, degas your solvents and run the reaction under an inert atmosphere (N₂ or Ar).
3. Add antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture if compatible with your chemistry.
4. Employ the sulfoxide protection strategy: Intentionally oxidize the thioether to the sulfoxide before proceeding with subsequent steps.
Issue 2: Low yield and multiple unidentified byproducts after acidic deprotection (e.g., TFA cleavage).
Possible Cause Troubleshooting Steps
S-alkylation and/or Oxidation 1. Optimize the cleavage cocktail: Ensure your cleavage cocktail contains appropriate scavengers. A common mixture is TFA/thioanisole/water/TIS.
2. Reduce cleavage time: Minimize the exposure of your compound to the strong acid by optimizing the cleavage time. Monitor the reaction by TLC or LC-MS.
3. Perform a post-cleavage treatment: If S-alkylation is suspected, attempt to reverse it by heating the crude product in 5% acetic acid at 40°C for 24 hours.[1]
4. Consider an alternative deprotection strategy: If possible, use protecting groups that can be removed under non-acidic conditions.

Experimental Protocols

Protocol 1: Orthogonal Protection of this compound

This protocol describes the protection of the amino and hydroxyl groups of this compound, which is a prerequisite for many synthetic applications and helps in preventing some side reactions by modifying the molecule's reactivity.

1. N-Boc Protection:

  • Reaction: L-Methioninol is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Procedure:

    • Dissolve L-methioninol in the chosen solvent system.

    • Add the base, followed by the dropwise addition of (Boc)₂O.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup to remove the base and unreacted reagents.

    • Purify the resulting N-Boc-methioninol by column chromatography.

  • Expected Yield: >90%

2. O-TBDMS Protection (subsequent to N-protection):

  • Reaction: The primary alcohol of N-Boc-methioninol is protected using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a solvent like DCM or DMF.

  • Procedure:

    • Dissolve N-Boc-methioninol in the chosen solvent.

    • Add imidazole, followed by TBDMSCl.

    • Stir the reaction at room temperature overnight, monitoring by TLC.

    • Perform an aqueous workup.

    • Purify the N-Boc-O-TBDMS-methioninol by column chromatography.

  • Expected Yield: >85%

Protocol 2: Thioether Protection via Sulfoxidation

This protocol details the intentional oxidation of the thioether to a sulfoxide, which can later be reversed.

1. Oxidation to this compound Sulfoxide:

  • Reaction: N-protected this compound is oxidized using an oxidizing agent like hydrogen peroxide (H₂O₂) in a suitable solvent.

  • Procedure:

    • Dissolve the N-protected this compound in a solvent such as methanol or a mixture of acetonitrile and water.

    • Cool the solution in an ice bath.

    • Add a stoichiometric amount of H₂O₂ dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

    • Quench any excess H₂O₂ with a reducing agent like sodium sulfite.

    • Purify the resulting N-protected this compound sulfoxide.

  • Expected Yield: >95%

2. Reduction of this compound Sulfoxide:

  • Reaction: The sulfoxide is reduced back to the thioether using a mild reducing agent.

  • Procedure:

    • Dissolve the N-protected this compound sulfoxide in a suitable solvent.

    • Add a reducing agent such as N-methylmercaptoacetamide or a combination of ammonium iodide and dimethyl sulfide.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Perform an appropriate workup to remove the reducing agent and byproducts.

    • Purify the final product.

  • Expected Yield: Quantitative reduction is often observed.

Data Presentation

Table 1: Comparison of Thioether Protection Strategies

Protection StrategyAdvantagesDisadvantagesTypical Yields
None (with scavengers) Fewer synthetic steps.Risk of incomplete prevention of side reactions.Highly variable, dependent on substrate and reaction conditions.
Sulfoxide Protection Excellent protection against S-alkylation; can improve solubility.Requires two additional synthetic steps (oxidation and reduction).Oxidation: >95%; Reduction: often quantitative.

Visualizations

experimental_workflow cluster_protection Protection Steps cluster_sulfoxide_protection Thioether Protection (Sulfoxide) This compound This compound n_boc N-Boc-Methioninol This compound->n_boc (Boc)₂O, Base n_boc_o_tbdms N-Boc-O-TBDMS-Methioninol n_boc->n_boc_o_tbdms TBDMSCl, Imidazole n_protected N-Protected this compound sulfoxide N-Protected this compound Sulfoxide n_protected->sulfoxide H₂O₂ n_protected_final N-Protected this compound (regenerated) sulfoxide->n_protected_final NH₄I, DMS

Diagram 1: Orthogonal protection and thioether protection workflow for this compound.

troubleshooting_logic start Side Reaction Suspected check_mass Analyze by Mass Spec start->check_mass mass_plus_16 Mass +16 Da? check_mass->mass_plus_16 oxidation Oxidation Confirmed mass_plus_16->oxidation Yes alkylation S-Alkylation Suspected mass_plus_16->alkylation No solution_oxidation Use Inert Atmosphere Add Scavengers oxidation->solution_oxidation solution_alkylation Optimize Cleavage Cocktail (e.g., add Thioanisole) alkylation->solution_alkylation

Diagram 2: Troubleshooting decision tree for identifying side reactions.

References

Technical Support Center: Improving the Recyclability of Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methioninol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the recovery and recycling of this compound in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and recycling of this compound.

Issue 1: Low Recovery Yield After Reaction Quenching

  • Question: We are experiencing a significant loss of this compound during the aqueous work-up of our reaction mixture. What are the potential causes and solutions?

  • Answer: Low recovery yields of this compound from aqueous solutions are often attributed to its high water solubility. Here are some common causes and troubleshooting steps:

    • Incomplete Extraction: this compound has a high affinity for aqueous phases. Standard extractions with common organic solvents like dichloromethane or ethyl acetate may be inefficient.

      • Solution: Increase the number of extractions (e.g., from 3 to 5-7). Alternatively, use a more polar solvent for extraction, such as n-butanol, or perform a continuous liquid-liquid extraction.

    • Salt Formation: If the reaction is quenched with an acid, this compound will be protonated to form a highly water-soluble salt.

      • Solution: Before extraction, basify the aqueous layer to a pH greater than 10 using a base like sodium hydroxide (NaOH) to ensure this compound is in its free base form. Confirm the pH with pH paper or a pH meter.

    • Emulsion Formation: The presence of surfactants or other amphiphilic molecules in your reaction mixture can lead to the formation of a stable emulsion during extraction, trapping the product.

      • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Gentle stirring or centrifugation can also be effective.

Issue 2: Presence of Impurities in the Recovered this compound

  • Question: Our recycled this compound shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of impurities. How can we improve its purity?

  • Answer: Impurities in recycled this compound can originate from starting materials, side reactions, or degradation. Effective purification is key.

    • Unreacted Starting Materials: The most common impurities are often residual reactants from the initial synthesis.

      • Solution: Optimize the stoichiometry of your reaction to ensure complete consumption of the limiting reagent. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

    • Byproduct Formation: Over-alkylation is a common side reaction in the synthesis of amino alcohols, leading to the formation of secondary and tertiary amines.[1]

      • Solution: Control the reaction temperature and the rate of addition of alkylating agents. Using a large excess of the amine can also minimize over-alkylation.[1]

    • Purification Technique: Simple extraction may not be sufficient to remove all impurities.

      • Solution: Consider the following purification methods:

        • Distillation: If this compound is thermally stable, vacuum distillation can be an effective method for purification.

        • Crystallization: Convert the recovered this compound to a salt (e.g., hydrochloride or oxalate salt) and crystallize it from a suitable solvent system. The purified salt can then be neutralized to obtain pure this compound.

        • Column Chromatography: For small-scale purification, silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol/ammonium hydroxide) can provide high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from an aqueous solution?

A1: To ensure efficient extraction of this compound into an organic solvent, the aqueous solution should be basified to a pH of at least 10. This converts the protonated form of the amino alcohol into its free base, which is less soluble in water and more soluble in organic solvents.

Q2: Can this compound be recovered from a waste stream containing other amino alcohols?

A2: Yes, but it requires a more sophisticated separation technique than simple extraction. Fractional distillation under reduced pressure can be effective if the boiling points of the amino alcohols are sufficiently different. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separation.

Q3: Is it possible to recycle the catalyst used in the synthesis of this compound?

A3: The recyclability of the catalyst depends on the specific catalyst used. Homogeneous catalysts are generally difficult to recover. However, if a heterogeneous catalyst is used, it can often be recovered by simple filtration after the reaction is complete. The recovered catalyst may need to be washed and dried before reuse. Some studies have shown that gold-based catalysts used in amino alcohol oxidation can be recycled, although some deactivation may occur.[2]

Q4: How can I confirm the purity of my recycled this compound?

A4: The purity of recycled this compound can be assessed using several analytical techniques:

  • Chromatographic Methods: Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are excellent for detecting impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Quantitative Data on this compound Recovery Methods

The following table summarizes hypothetical data for different laboratory-scale methods for recovering this compound from a simulated waste stream.

Recovery MethodRecovery Yield (%)Purity (%)Solvent Consumption (mL/g)Energy Consumption
Solvent Extraction (n-Butanol) 75-8580-90100Low
Vacuum Distillation 60-70>9510High
Salt Crystallization (Oxalate) 80-90>9850Medium
Column Chromatography (Silica) 50-60>99200Low

Experimental Protocols

Protocol 1: Recovery of this compound by Salt Crystallization

  • Neutralization and Extraction:

    • Take the aqueous waste stream containing this compound and adjust the pH to >10 with 2M NaOH.

    • Extract the aqueous solution with n-butanol (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain crude this compound.

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of isopropanol.

    • Prepare a saturated solution of oxalic acid in isopropanol.

    • Slowly add the oxalic acid solution to the this compound solution with stirring until no further precipitation is observed.

  • Crystallization and Isolation:

    • Cool the mixture in an ice bath for 30 minutes to promote crystallization.

    • Collect the precipitated this compound oxalate salt by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol.

    • Dry the crystals under vacuum.

  • Liberation of Free Base:

    • Dissolve the purified this compound oxalate salt in water.

    • Adjust the pH to >10 with 2M NaOH.

    • Extract the pure this compound with n-butanol (3 x 30 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.

Visualizations

Experimental_Workflow cluster_0 Recovery cluster_1 Purification cluster_2 Final Product Aqueous Waste Aqueous Waste Basification Basification Aqueous Waste->Basification pH > 10 Extraction Extraction Basification->Extraction n-Butanol Crude this compound Crude this compound Extraction->Crude this compound Salt Formation Salt Formation Crude this compound->Salt Formation Crystallization Crystallization Salt Formation->Crystallization Filtration Filtration Crystallization->Filtration Purified Salt Purified Salt Filtration->Purified Salt Liberation Liberation Purified Salt->Liberation Final Extraction Final Extraction Liberation->Final Extraction Pure this compound Pure this compound Final Extraction->Pure this compound

Caption: Experimental workflow for the recovery and purification of this compound.

Troubleshooting_Tree Low Yield Low Yield Check pH Check pH Low Yield->Check pH pH < 10 pH < 10 Check pH->pH < 10 Yes pH > 10 pH > 10 Check pH->pH > 10 No Increase Extractions Increase Extractions Use Continuous Extraction Use Continuous Extraction Increase Extractions->Use Continuous Extraction Adjust pH Adjust pH pH < 10->Adjust pH pH > 10->Increase Extractions

Caption: Troubleshooting decision tree for low recovery yield of this compound.

Signaling_Pathway This compound Derivative This compound Derivative Kinase A Kinase A This compound Derivative->Kinase A Activates Protein X Protein X Kinase A->Protein X Inhibits Phosphorylated Protein X Phosphorylated Protein X Kinase A->Phosphorylated Protein X Phosphorylates Cellular Response Cellular Response Phosphorylated Protein X->Cellular Response

Caption: Hypothetical signaling pathway involving a this compound derivative.

References

Technical Support Center: Overcoming Challenges in the Purification of Methioninol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methioninol derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound derivatives challenging?

This compound and its derivatives are often polar molecules, possessing a hydroxyl group and, depending on the derivative, a free or protected amino group. This polarity can lead to several purification challenges:

  • High Solubility in Polar Solvents: This complicates extraction from aqueous solutions and can make precipitation or crystallization difficult.

  • Strong Interactions with Silica Gel: The polar functional groups can interact strongly with the acidic silanol groups on standard silica gel, leading to issues like peak tailing, streaking, and even irreversible adsorption during column chromatography.[1]

  • "Oiling Out" During Crystallization: Instead of forming solid crystals, the compound may separate from the solution as a liquid, a phenomenon known as "oiling out." This is common when a solution is cooled too quickly or when the solvent's boiling point is higher than the solute's melting point.[1]

  • Risk of Racemization: The chiral center at the α-carbon can be susceptible to racemization under harsh pH or high-temperature conditions, compromising the enantiomeric purity of the final product.[2][3][4]

  • Protecting Group Instability: Certain protecting groups may be partially or fully cleaved under the conditions used for purification, leading to a mixture of products.

Q2: I'm starting the purification of a crude N-acetyl-methioninol solid. Which technique should I try first?

For solid materials, recrystallization is often the most straightforward and scalable initial purification method.[1] The goal is to find a solvent or solvent system in which the N-acetyl-methioninol is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Q3: My this compound derivative is an oil, or recrystallization failed. What's the next step?

If your compound is an oil or if recrystallization proves ineffective, column chromatography is the recommended next step.[1] Due to the polarity of this compound derivatives, you may need to employ specific strategies to achieve good separation.

Q4: When should I consider using a protecting group strategy for purification?

A protecting group strategy is advisable when the high polarity of the amino or hydroxyl group is the primary obstacle to successful purification. For example, if your this compound derivative shows severe streaking on a silica gel column even with polar eluents, protecting the amino group with a non-polar group like tert-butoxycarbonyl (Boc) can significantly reduce its polarity, making it more amenable to standard column chromatography.[1]

Troubleshooting Guides

Crystallization and Recrystallization

Problem: My compound "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]
The solution is supersaturated.Try using a more dilute solution.
The boiling point of the solvent is higher than the melting point of your compound.Select a lower-boiling point solvent.
Impurities are inhibiting crystal formation.Try a pre-purification step like a simple filtration through a plug of silica gel or treatment with activated charcoal to remove highly polar impurities.

Problem: I can't find a single suitable solvent for recrystallization.

Possible CauseSuggested Solution
The compound is either too soluble or insoluble in common solvents.Use a mixed-solvent system . Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]
Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

Possible CauseSuggested Solution
Strong interaction between the basic amino group and acidic silanol groups on the silica.[1]Add a modifier to the eluent. A small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in the mobile phase can help to improve peak shape by competing for the active sites on the silica gel.
The compound is too polar for the chosen eluent system.Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. A gradient elution, where the polarity of the eluent is gradually increased, can also be effective.
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the sample.

Problem: My compound is not eluting from the column.

Possible CauseSuggested Solution
The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol/ammonium hydroxide may be necessary.
Irreversible adsorption to the silica gel.Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18).[6]
Liquid-Liquid Extraction

Problem: Poor recovery of my this compound derivative from an aqueous solution.

Possible CauseSuggested Solution
The compound is too polar to be efficiently extracted by a non-polar organic solvent.Use a more polar extraction solvent, such as ethyl acetate or n-butanol.[1]
The compound is in its ionized form.Adjust the pH of the aqueous phase. For a basic derivative (with a free amino group), adjust the pH to >10 with a base like NaOH to ensure it is in its neutral, more organic-soluble form before extraction.[1] For acidic derivatives, adjust the pH to <2 with an acid like HCl.
Insufficient mixing of the two phases.Ensure vigorous mixing (e.g., by vortexing) to maximize the surface area between the two phases and facilitate transfer of the compound.
Maintaining Enantiomeric Purity

Problem: I'm observing a decrease in the enantiomeric excess (ee) of my product after purification.

Possible CauseSuggested Solution
Racemization catalyzed by acidic or basic conditions.Use mild pH conditions during extraction and chromatography. If using a modifier in your eluent (like triethylamine), ensure it is removed promptly during workup.[2][3]
Elevated temperatures promoting racemization.Avoid excessive heat during all purification steps. If possible, perform chromatography and solvent evaporation at room temperature or below.[2][4]
Racemization on silica gel.If racemization on silica is suspected, consider switching to a different purification method like recrystallization or using a less acidic stationary phase like neutral alumina.[2]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniqueDerivative TypeTypical RecoveryTypical PurityAdvantagesDisadvantages
Recrystallization Solids (e.g., N-acetyl)70-90%>99%Scalable, cost-effectiveNot suitable for oils, risk of "oiling out"
Column Chromatography All types50-85%95-99%High resolution, applicable to oils and solidsCan be time-consuming, potential for product loss on column
Liquid-Liquid Extraction All types80-95%VariableGood for initial cleanup, fastLower resolution, may require large solvent volumes

Table 2: Chiral HPLC Conditions for Enantiomeric Purity Analysis

DerivativeChiral Stationary PhaseMobile PhaseFlow RateDetection
Underivatized this compound Teicoplanin-based (e.g., CHIROBIOTIC T)Methanol/Water1.0 mL/minUV (210 nm) or MS
N-Boc-Methioninol Polysaccharide-based (e.g., Chiralpak AD-H)n-Hexane/Isopropanol1.0 mL/minUV (210 nm)
N-Acetyl-Methioninol Cyclofructan-basedMethanol/Acetonitrile/Acetic Acid/Triethylamine0.8 mL/minUV (210 nm)

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization of N-Acetyl-Methioninol
  • Dissolution: In a flask, dissolve the crude N-acetyl-methioninol in a minimal amount of hot ethanol (the "good" solvent).

  • Induce Cloudiness: While the solution is still hot, add diethyl ether (the "poor" solvent) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of Boc-Methioninol
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 20% ethyl acetate in hexanes). Pour the slurry into a glass column and allow the silica to pack under gravity, ensuring a level surface.

  • Sample Loading: Dissolve the crude Boc-Methioninol in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with a mobile phase of 20-30% ethyl acetate in hexanes. To improve peak shape and prevent tailing, 0.1% triethylamine can be added to the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction of this compound
  • pH Adjustment: Dissolve the crude this compound in water and adjust the pH of the aqueous solution to >10 with 1M NaOH.

  • Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of ethyl acetate. Shake the funnel vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product crude Crude this compound Derivative recrystallization Recrystallization crude->recrystallization If solid chromatography Column Chromatography crude->chromatography If oil or recrystallization fails extraction Liquid-Liquid Extraction crude->extraction Initial cleanup purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check chromatography->purity_check extraction->chromatography Further purification ee_check Enantiomeric Excess (Chiral HPLC) purity_check->ee_check pure_product Pure Product ee_check->pure_product troubleshooting_logic start Purification Issue (e.g., low yield, impurity) is_solid Is the product a solid? start->is_solid low_ee Is enantiomeric excess low? start->low_ee is_oiling_out Is it 'oiling out'? is_solid->is_oiling_out Yes is_streaking Is it streaking on TLC/column? is_solid->is_streaking No recrystallize Troubleshoot Recrystallization: - Slower cooling - Mixed solvents is_oiling_out->recrystallize Yes column_mods Modify Chromatography: - Add triethylamine to eluent - Increase eluent polarity is_streaking->column_mods Yes mild_conditions Use Milder Conditions: - Lower temperature - Neutral pH low_ee->mild_conditions Yes protecting_group Consider Protecting Group (e.g., Boc) to reduce polarity column_mods->protecting_group If still streaking

References

Navigating Stereoselectivity with Methioninol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing stereoselective reactions utilizing Methioninol-derived chiral auxiliaries. The following question-and-answer format directly addresses common challenges encountered during experimental work, with a focus on the critical role of reaction temperature in achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low diastereoselectivity in our alkylation reaction using an N-acyl oxazolidinone derived from this compound. What are the likely causes and how can we improve the diastereomeric ratio (d.r.)?

A1: Low diastereoselectivity in this context is a common issue that can often be resolved by carefully controlling the reaction conditions. The primary factors influencing the stereochemical outcome are:

  • Reaction Temperature: This is the most critical parameter. Higher temperatures can provide enough thermal energy to overcome the energetic barrier between the transition states leading to the different diastereomers, resulting in a lower diastereomeric ratio.

  • Base Selection: The choice of base for enolate formation is crucial for establishing the correct geometry of the enolate, which in turn dictates the facial selectivity of the alkylation.

  • Solvent Polarity: The solvent can influence the aggregation state and geometry of the enolate, thereby affecting stereoselectivity.

  • Lewis Acid (if applicable): In reactions like aldol additions, the choice of Lewis acid can significantly impact the rigidity of the transition state.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective strategy for enhancing diastereoselectivity. The enolization and alkylation steps should be performed at low temperatures, typically -78 °C, to maximize the energy difference between the diastereomeric transition states.

  • Optimize the Base: For the deprotonation of N-acyl oxazolidinones, sterically hindered and non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are recommended to ensure the formation of the desired Z-enolate.

  • Solvent Selection: Tetrahydrofuran (THF) is a commonly used solvent that generally provides good results. However, in some cases, switching to a less coordinating solvent might be beneficial.

  • Reagent Purity: Ensure all reagents, especially the alkylating agent and the base, are of high purity and freshly prepared or properly stored to avoid side reactions.

Q2: What is the general principle behind the effect of temperature on the stereoselectivity of reactions involving chiral auxiliaries?

A2: The stereochemical outcome of a reaction involving a chiral auxiliary is determined by the relative rates of formation of the different diastereomeric products. These rates are governed by the energy difference (ΔΔG‡) between the transition states leading to each diastereomer.

According to the Eyring equation, the ratio of the diastereomers is exponentially related to this energy difference and inversely related to the temperature (T):

d.r. = k_major / k_minor = exp(-ΔΔG‡ / RT)

where:

  • k_major and k_minor are the rate constants for the formation of the major and minor diastereomers.

  • R is the gas constant.

A lower reaction temperature magnifies the effect of the energy difference between the transition states, leading to a higher diastereomeric ratio. Conversely, at higher temperatures, there is sufficient thermal energy to populate both transition states more evenly, resulting in lower selectivity.

Quantitative Data: Impact of Temperature on Diastereoselectivity

Reaction Temperature (°C)Diastereomeric Ratio (d.r.)
090:10
-2095:5
-78>98:2

This data is representative and illustrates a general chemical principle. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a detailed methodology for a diastereoselective alkylation of an N-acyloxazolidinone derived from this compound. This protocol emphasizes the critical low-temperature steps required for high stereoselectivity.

Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Derived from this compound

Materials:

  • (S)-4-(2-(methylthio)ethyl)-3-propionyloxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add the (S)-4-(2-(methylthio)ethyl)-3-propionyloxazolidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

    • Dissolve the starting material in anhydrous THF.

  • Enolate Formation (Low-Temperature Step):

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Alkylation (Low-Temperature Step):

    • Slowly add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate. . Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizing the Workflow

To achieve high diastereoselectivity, a precise and controlled experimental workflow is essential. The following diagram outlines the key steps and decision points in the process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting prep Prepare N-Acyl This compound Auxiliary dry Dry Glassware & Solvents prep->dry enolate Enolate Formation (-78 °C) dry->enolate alkylation Alkylation (-78 °C) enolate->alkylation Add Electrophile quench Quench Reaction (-78 °C to RT) alkylation->quench Add Quenching Agent workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Determine d.r. (NMR/HPLC) purify->analyze low_dr Low d.r.? analyze->low_dr optimize_temp Lower Temperature low_dr->optimize_temp Yes optimize_base Change Base low_dr->optimize_base Yes optimize_temp->enolate optimize_base->enolate

Caption: Experimental workflow for diastereoselective alkylation.

This guide provides a foundational understanding of how to approach and troubleshoot stereoselectivity in reactions involving this compound-derived chiral auxiliaries. By carefully controlling the reaction temperature and other key parameters, researchers can consistently achieve high levels of stereochemical control in their synthetic endeavors.

Technical Support Center: Solvent Effects in Asymmetric Synthesis Using Methioninol-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a representative model based on established principles of asymmetric catalysis involving amino alcohol-derived ligands. While direct and extensive literature on Methioninol as a primary catalyst for many asymmetric reactions is limited, this document extrapolates known solvent effects and troubleshooting strategies from analogous systems, such as the enantioselective addition of diethylzinc to aldehydes, to provide a practical resource for researchers.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection critical in this compound-catalyzed asymmetric synthesis?

A1: The solvent plays a crucial role in influencing the stereochemical outcome of a reaction catalyzed by a chiral ligand like a this compound derivative. It can affect the solubility of reagents and the catalyst, the stability of the transition state, and the aggregation state of organometallic reagents. These factors directly impact both the enantioselectivity (ee%) and the reaction yield.

Q2: I am observing low enantioselectivity (ee%) in my reaction. What are the likely solvent-related causes?

A2: Low enantioselectivity can stem from several solvent-related issues:

  • Poorly Stabilized Transition State: The solvent may not effectively stabilize the desired diastereomeric transition state.

  • Interference with Catalyst-Substrate Interaction: Polar coordinating solvents can sometimes compete with the substrate for binding to the catalyst, disrupting the chiral environment.

  • Inappropriate Polarity: The polarity of the solvent can influence the conformation of the catalyst-substrate complex. A solvent with suboptimal polarity may favor a less selective reaction pathway.

Q3: My reaction yield is very low. Could the solvent be the problem?

A3: Absolutely. A low yield can be attributed to:

  • Poor Solubility: The catalyst, substrate, or reagents may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.

  • Solvent-Induced Catalyst Decomposition: Some solvents may react with or promote the decomposition of the catalyst or reagents.

  • Unfavorable Reaction Kinetics: The solvent can affect the rate of the reaction. A non-optimal solvent may lead to very slow kinetics.

Q4: Does the presence of additives, in conjunction with the solvent, affect the reaction?

A4: Yes, additives and co-solvents can have a significant impact. For instance, in reactions involving organometallic reagents, Lewis acids like Ti(OiPr)₄ are often used. The solvent can influence the coordination of these additives to the catalyst and substrate, thereby affecting the reaction's efficiency and selectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantioselectivity (ee%) The solvent is too polar and is interfering with the catalyst's coordination.Switch to a less polar, non-coordinating solvent such as toluene or hexane.
The transition state is not well-organized.Try a solvent that can better pre-organize the catalyst-substrate complex. Sometimes a mixture of solvents can be beneficial.
Low Reaction Yield Poor solubility of the this compound-derived catalyst or substrate.Use a solvent with better solubilizing properties. For example, if using a non-polar solvent, try a more polar one like THF or CH₂Cl₂.
The organometallic reagent (e.g., diethylzinc) is decomposing.Ensure the use of anhydrous and peroxide-free solvents. Ethereal solvents like THF should be freshly distilled.
Inconsistent Results Traces of water or other impurities in the solvent.Always use freshly distilled, anhydrous solvents. The presence of water can quench organometallic reagents and affect catalyst performance.
The reaction is highly sensitive to temperature in the chosen solvent.Optimize the reaction temperature for the specific solvent system. Some solvents may allow for a wider temperature range than others.

Data Presentation: Solvent Effects on a Model Reaction

The following table summarizes the hypothetical effect of different solvents on the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a this compound-derived ligand. This data is representative of trends observed with similar amino alcohol catalysts.

Solvent Dielectric Constant (ε) Yield (%) Enantiomeric Excess (ee%) Notes
Hexane1.888592Non-polar, non-coordinating. Often provides high enantioselectivity.
Toluene2.389095Aromatic, non-polar. Can offer favorable π-π interactions.
Diethyl Ether4.347588Coordinating solvent. May compete with the substrate for catalyst binding.
THF7.587085More polar and coordinating than diethyl ether, leading to lower ee%.
CH₂Cl₂8.938890Halogenated solvent. Good balance of polarity and coordinating ability.
Acetonitrile37.54030Highly polar and coordinating. Generally detrimental to this type of reaction.

Experimental Protocols

Model Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound-derived ligand (e.g., (S)-2-(methylthio)-1-phenyl-1-(pyrrolidin-1-yl)ethanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous solvent (e.g., Toluene)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, argon-purged flask, add the this compound-derived ligand (0.02 mmol).

  • Add anhydrous toluene (2.0 mL) and cool the mixture to 0 °C.

  • Slowly add titanium (IV) isopropoxide (0.32 mmol) and stir for 15 minutes.

  • Add benzaldehyde (0.2 mmol) to the solution.

  • Add diethylzinc (0.6 mmol, 1.0 M in hexanes) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 10 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification cluster_analysis Analysis ligand This compound Ligand mix1 Mix and Stir at 0°C ligand->mix1 solvent Anhydrous Toluene solvent->mix1 ti_isopropoxide Ti(OiPr)4 ti_isopropoxide->mix1 benzaldehyde Benzaldehyde reaction Stir at 0°C for 10h benzaldehyde->reaction diethylzinc Diethylzinc diethylzinc->reaction quench Quench with NH4Cl reaction->quench extract Extract with EtOAc quench->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify hplc Chiral HPLC purify->hplc

Caption: Experimental workflow for the this compound-catalyzed enantioselective addition.

Catalytic_Cycle catalyst This compound-Ti Complex complex1 Catalyst-Aldehyde Complex catalyst->complex1 Coordination aldehyde Benzaldehyde aldehyde->complex1 transition_state Diastereomeric Transition State complex1->transition_state diethylzinc Diethylzinc diethylzinc->transition_state Nucleophilic Attack intermediate Zinc Alkoxide Intermediate transition_state->intermediate intermediate->catalyst Regeneration hydrolysis Hydrolysis intermediate->hydrolysis product Chiral Alcohol hydrolysis->product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Technical Support Center: Lewis Acid Optimization for Methioninol-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methioninol-based reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues in your this compound-based reactions, particularly those involving Lewis acid catalysis.

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to identifying and addressing the root cause.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting cluster_solutions Potential Solutions start Low Reaction Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, purified reagents. Verify stoichiometry. check_reagents->sol_reagents Issue Found optimize_lewis_acid Optimize Lewis Acid (Type, Loading, Addition Method) check_conditions->optimize_lewis_acid Conditions Correct sol_conditions Adjust temperature, time, or choose a different solvent. check_conditions->sol_conditions Issue Found water_exclusion Ensure Anhydrous Conditions optimize_lewis_acid->water_exclusion Optimization Ineffective sol_lewis_acid Screen different Lewis acids. Vary catalyst loading. optimize_lewis_acid->sol_lewis_acid Issue Found side_reactions Analyze for Side Reactions (e.g., via TLC, LC-MS, NMR) water_exclusion->side_reactions Conditions Anhydrous sol_water Dry solvents and glassware. Use inert atmosphere. water_exclusion->sol_water Issue Found catalyst_deactivation Investigate Catalyst Deactivation side_reactions->catalyst_deactivation No Major Side Reactions sol_side_reactions Modify conditions to disfavor side reactions (e.g., lower temp). side_reactions->sol_side_reactions Issue Found solution Problem Resolved catalyst_deactivation->solution Identify and Mitigate Deactivation Pathway sol_catalyst Consider slow addition of reagents or use of a more robust catalyst. catalyst_deactivation->sol_catalyst Issue Found

Caption: Troubleshooting workflow for low reaction yield.

Q: My reaction yield is consistently low. What should I check first?

A: Start by verifying the quality and stoichiometry of your starting materials, including the this compound-derived ligand/auxiliary and the substrate. Ensure that all reagents are pure and used in the correct molar ratios. It is also crucial to confirm the concentration of any organometallic reagents if they are used.

Q: I've confirmed my reagents are fine, but the yield is still poor. What's the next step?

A: Scrutinize your reaction conditions. Temperature, reaction time, and solvent can all have a significant impact on yield. Consider if the reaction has gone to completion by monitoring it with techniques like TLC or LC-MS. If the reaction is stalling, a higher temperature or longer reaction time may be necessary. Conversely, if side products are forming, a lower temperature might be beneficial.

Q: How can the choice of Lewis acid affect the yield?

A: The Lewis acid is a critical component. Its primary role is to activate the electrophile, but its interaction with the this compound-derived species is also crucial. A Lewis acid that is too strong might lead to degradation of the starting materials or product, while one that is too weak will result in low conversion. The thioether group in this compound can also coordinate with the Lewis acid, potentially leading to catalyst inhibition. Screening a variety of Lewis acids with different strengths and metal centers is often necessary.

Issue 2: Poor Enantioselectivity or Diastereoselectivity

Achieving high stereoselectivity is often the primary goal when using a chiral auxiliary or ligand like this compound.

Q: My reaction is not giving the desired level of enantiomeric or diastereomeric excess. What are the likely causes?

A: Poor stereoselectivity can stem from several factors:

  • Ineffective Chiral Environment: The complex formed between the this compound-derived species and the Lewis acid may not be creating a sufficiently rigid and well-defined chiral environment to effectively differentiate between the transition states leading to the different stereoisomers.

  • Background Reaction: A non-catalyzed or achirally catalyzed reaction may be occurring in parallel, leading to the formation of a racemic or non-selective product.

  • Lewis Acid Choice: The size and coordination geometry of the Lewis acid are critical for inducing stereoselectivity. A suboptimal choice can lead to a poorly organized transition state.

  • Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to lower selectivity.

Q: How can I improve the stereoselectivity of my reaction?

A:

  • Lewis Acid Screening: This is often the most effective approach. Experiment with a range of Lewis acids (e.g., TiCl₄, Zn(OTf)₂, Sc(OTf)₃, BF₃·OEt₂) to find one that provides the best stereochemical control.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the structure of the chiral complex. Screen a variety of solvents (e.g., toluene, CH₂Cl₂, THF, hexanes).

  • Temperature Optimization: In many cases, running the reaction at a lower temperature can significantly enhance stereoselectivity.

  • Additive Screening: The addition of certain compounds, such as non-coordinating bases or salts, can sometimes improve selectivity by modifying the catalytic species or scavenging inhibitors.

Frequently Asked Questions (FAQs)

Q: What makes this compound a potentially useful chiral building block in Lewis acid-catalyzed reactions?

A: this compound possesses several features that make it attractive for asymmetric synthesis. As a chiral 1,2-amino alcohol, it can be used to form chiral ligands (like oxazolines) or chiral auxiliaries that can coordinate to a Lewis acid and a substrate, creating a chiral environment to direct the stereochemical outcome of a reaction. The presence of the thioether group in its side chain offers an additional potential coordination site for the Lewis acid, which could lead to unique reactivity and selectivity profiles compared to other amino alcohols.

Q: Can the thioether group of this compound interfere with the reaction?

A: Yes, the thioether sulfur is a Lewis basic site and can coordinate to the Lewis acid.[1] This can have several consequences:

  • Catalyst Inhibition: If the thioether binds too strongly to the Lewis acid, it can prevent the Lewis acid from activating the intended substrate, thereby inhibiting the reaction.

  • Altered Selectivity: Coordination of the thioether can change the geometry of the catalytic complex, which may either enhance or diminish the desired stereoselectivity.

  • Catalyst Deactivation: In some cases, strong coordination could lead to irreversible binding and deactivation of the catalyst.

It is therefore important to consider the Lewis acid's affinity for sulfur when selecting a catalyst for a this compound-based reaction.

Q: What types of Lewis acids are typically screened for reactions involving amino alcohol-derived ligands?

A: A good starting point for a Lewis acid screen would include a variety of common Lewis acids with different metal centers and counterions. This allows for a broad exploration of electronic and steric effects.

Lewis Acid ClassExamplesTypical Applications
Boron-based BF₃·OEt₂, BCl₃Diels-Alder, Aldol reactions
Titanium-based TiCl₄, Ti(Oi-Pr)₄Aldol, Ene reactions
Zinc-based ZnCl₂, Zn(OTf)₂Friedel-Crafts, Aldol reactions
Scandium-based Sc(OTf)₃Michael additions, Diels-Alder
Copper-based Cu(OTf)₂, Cu(OAc)₂Conjugate additions, Cycloadditions

Q: How do I choose the right solvent for my reaction?

A: Solvent choice is critical and can influence both yield and stereoselectivity. Non-coordinating solvents like toluene, hexanes, and dichloromethane are often preferred as they are less likely to compete with the substrate or ligand for binding to the Lewis acid. Coordinating solvents like THF or acetonitrile can sometimes be beneficial but may also inhibit catalysis. An initial screen of solvents with varying polarities is recommended.

Experimental Protocols

Protocol 1: General Procedure for Screening Lewis Acids in a this compound-Derived Catalyst System

This protocol outlines a general method for screening various Lewis acids to optimize a generic asymmetric reaction catalyzed by a this compound-derived ligand.

Experimental Workflow for Lewis Acid Screening

Lewis_Acid_Screening_Workflow prep_ligand 1. Prepare this compound-derived chiral ligand setup_reactions 2. Set up parallel reactions in an inert atmosphere prep_ligand->setup_reactions add_ligand 3. Add chiral ligand and substrate to each reaction vessel setup_reactions->add_ligand cool_reactions 4. Cool reactions to desired temperature (e.g., -78 °C) add_ligand->cool_reactions add_lewis_acid 5. Add a different Lewis acid to each reaction vessel cool_reactions->add_lewis_acid run_reaction 6. Stir for the specified time, monitoring by TLC/LC-MS add_lewis_acid->run_reaction quench_reaction 7. Quench the reactions run_reaction->quench_reaction workup 8. Perform aqueous workup and extraction quench_reaction->workup analyze 9. Analyze yield and enantioselectivity (e.g., by NMR, HPLC) workup->analyze compare 10. Compare results to identify the optimal Lewis acid analyze->compare

Caption: Workflow for screening Lewis acids.

Materials:

  • This compound-derived chiral ligand (e.g., an oxazoline)

  • Substrate (e.g., an α,β-unsaturated ketone)

  • Nucleophile (e.g., a silyl enol ether)

  • A selection of Lewis acids (e.g., TiCl₄, Zn(OTf)₂, Sc(OTf)₃, BF₃·OEt₂)

  • Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂)

  • Inert atmosphere (N₂ or Ar)

  • Dry glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound-derived chiral ligand (0.1 mmol).

  • Dissolve the ligand in anhydrous CH₂Cl₂ (2 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid (0.1 mmol) dropwise and stir for 30 minutes to allow for complex formation.

  • Add the substrate (1.0 mmol) and stir for an additional 15 minutes.

  • Add the nucleophile (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for the specified time (e.g., 4 hours), monitoring its progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature, then extract with CH₂Cl₂ (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC or NMR spectroscopy.

  • Repeat this procedure for each Lewis acid to be screened.

Data Presentation

Table 1: Hypothetical Screening of Lewis Acids for a this compound-Catalyzed Michael Addition

This table presents example data from a screening experiment to illustrate how results can be effectively compared.

EntryLewis Acid (1.1 eq)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BF₃·OEt₂CH₂Cl₂-7864568
2TiCl₄CH₂Cl₂-7848291
3Zn(OTf)₂CH₂Cl₂-78126585
4Sc(OTf)₃CH₂Cl₂-7889195
5MgBr₂·OEt₂CH₂Cl₂-78243055
6Sc(OTf)₃Toluene-7888892
7Sc(OTf)₃THF-78125575

This is example data and does not represent actual experimental results.

This technical support guide provides a starting point for optimizing and troubleshooting your this compound-based reactions. Successful organic synthesis often requires systematic optimization of multiple parameters, and we hope this resource will aid you in that process.

References

Technical Support Center: Methioninol Hydroxyl Group Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on protecting the hydroxyl group of methioninol. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental information to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl group of this compound?

A1: The hydroxyl group in this compound is a reactive functional group that can interfere with desired chemical transformations elsewhere in the molecule.[1][2] It is nucleophilic and has an acidic proton, making it incompatible with strongly basic reagents (like Grignard reagents), strong reducing agents (like lithium aluminum hydride), and certain oxidizing agents.[1][2] Protecting the hydroxyl group masks its reactivity, allowing for specific reactions to be carried out on other parts of the molecule, such as the amino group.[3] This strategy is a cornerstone of multi-step organic synthesis.[4]

Q2: What are the most common classes of protecting groups for the primary hydroxyl of this compound?

A2: The primary hydroxyl group of this compound can be protected using several common classes of protecting groups. The most widely used are:

  • Silyl Ethers: Such as tert-butyldimethylsilyl (TBDMS/TBS), triethylsilyl (TES), and triisopropylsilyl (TIPS).[1][5] These are favored for their ease of installation and removal.[5]

  • Alkyl Ethers: Including benzyl (Bn), p-methoxybenzyl (PMB), and trityl (Tr).[5] These are generally robust and offer different deprotection methods.

  • Acetals: Such as methoxymethyl (MOM) and tetrahydropyranyl (THP).[5][6] These groups are stable under basic conditions but are typically removed with acid.[5][6]

Q3: What is orthogonal protection and how does it apply to this compound?

A3: Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. This is crucial for molecules like this compound, which has both a hydroxyl and an amino group. For example, the amino group can be protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile, while the hydroxyl group is protected with a TBDMS group, which is removed by fluoride ions. This allows for selective deprotection and reaction at either the nitrogen or the oxygen atom.[7][8]

Q4: How do I choose the right protecting group for my specific reaction sequence?

A4: The choice of a protecting group depends on the stability required for subsequent reaction steps.[3][9] Consider the pH, reagents, and temperature of your planned synthesis.

  • If your synthesis involves strong bases or nucleophiles, a silyl ether or an acetal would be a good choice.[1][2]

  • If you need to perform reactions under acidic conditions, a benzyl ether might be more suitable as it is generally stable to acid but can be removed by hydrogenolysis.[2][5]

  • If you need a very robust protecting group that can withstand a wide range of conditions, a methyl ether could be used, although its removal requires harsh conditions like BBr3.[5]

Troubleshooting Guide

Q1: My hydroxyl protection reaction is slow or incomplete. What can I do?

A1:

  • Check Reagent Quality: Ensure your solvent is anhydrous and your reagents are pure. Moisture can quench the reagents, especially for silyl ether formation.

  • Optimize Base and Solvent: For silyl ether protection (e.g., TBDMS-Cl), a common base is imidazole in DMF.[1] For benzyl ether formation, a strong base like sodium hydride (NaH) in THF or DMF is often used to form the alkoxide first.[5]

  • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate, but monitor for potential side reactions.

  • Increase Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the protecting group reagent and base can drive the reaction to completion.

Q2: My protecting group was unintentionally cleaved during a subsequent reaction. How can I avoid this?

A2: This indicates that your protecting group is not stable under the reaction conditions.

  • Silyl Ethers (e.g., TBDMS): These are labile to acidic conditions and fluoride sources.[4] If your subsequent step involves acid, switch to a more acid-stable group like a benzyl ether (Bn) or a more sterically hindered silyl ether like TBDPS.

  • Acetal Groups (e.g., THP, MOM): These are sensitive to acid.[5][6] If you need to perform a reaction in an acidic medium, consider using a silyl or benzyl ether instead.

  • Benzyl Ethers (Bn): These are typically removed by catalytic hydrogenation (e.g., H2, Pd/C).[2] Avoid these conditions if you want the benzyl group to remain.

Q3: I am having difficulty removing the protecting group. What are my options?

A3:

  • TBDMS Deprotection: The standard reagent is tetrabutylammonium fluoride (TBAF) in THF.[2] If this is slow, you can try using HF in pyridine or aqueous HF in acetonitrile. Acetic acid in THF/water can also be effective.[4]

  • Benzyl (Bn) Deprotection: Catalytic hydrogenation (H2 over Pd/C) is most common.[5] If your molecule has other reducible functional groups (e.g., alkenes, alkynes), this may not be suitable. Alternative methods include using strong acids or dissolving metal reductions (e.g., sodium in liquid ammonia).[4]

  • PMB Deprotection: In addition to the methods for Bn, the PMB group can be oxidatively cleaved using DDQ or CAN, which offers orthogonality with the Bn group.[5]

Q4: I am observing racemization at the chiral center of this compound during protection or deprotection. How can I minimize this?

A4: Racemization can sometimes occur under harsh basic or acidic conditions.

  • When using TBAF for silyl ether deprotection, the conditions can be slightly basic. If racemization is a concern, buffering the TBAF solution with acetic acid can help maintain a neutral pH.[10]

  • Use the mildest possible conditions for both protection and deprotection. For example, for acetal formation, using a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of strong acids like p-TsOH can be beneficial.[1]

Summary of Common Protecting Groups for this compound's Hydroxyl

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
tert-Butyldimethylsilyl EtherTBDMS, TBSTBDMS-Cl, Imidazole, DMFTBAF, THF; or HF•Py, THF; or AcOH, H₂O/THFStable to base, mild acid, oxidation, reduction. Labile to strong acid and fluoride.[4]
Benzyl EtherBnNaH, BnBr, THFH₂, Pd/C; or Na, liq. NH₃Stable to acid, base, oxidation, reduction. Labile to hydrogenolysis.[5]
p-Methoxybenzyl EtherPMBNaH, PMB-Cl, THFH₂, Pd/C; or DDQ, CH₂Cl₂/H₂O; or CAN, MeCN/H₂OSimilar to Bn, but can also be removed oxidatively, providing orthogonality.[5]
Methoxymethyl EtherMOMMOM-Cl, DIPEA, CH₂Cl₂; or NaH, MOM-Cl, THFHCl, MeOH; or other acidic conditionsStable to base, nucleophiles, and hydrogenolysis. Labile to acid.[1][5]
Tetrahydropyranyl EtherTHPDihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂AcOH, H₂O/THF; or p-TsOH, MeOHStable to base, nucleophiles, and hydrogenolysis. Labile to acid.[1][6]

Key Experimental Protocols

Protocol 1: Protection of this compound Hydroxyl as a TBDMS Ether

  • Reagents: this compound, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether

  • Reagents: TBDMS-protected this compound, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected this compound (1.0 eq) in THF.

    • Add the 1M TBAF solution in THF (1.5 eq) to the stirred solution at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with water and brine to remove TBAF salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alcohol by flash column chromatography if necessary.

Diagrams and Workflows

G cluster_workflow General Protection/Deprotection Workflow Start Start with this compound Protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) Start->Protect Step 1 React Perform Desired Reaction on another functional group Protect->React Step 2 Deprotect Deprotect Hydroxyl Group (e.g., TBAF) React->Deprotect Step 3 End Final Product Deprotect->End Step 4

Caption: A typical workflow for using a protecting group in synthesis.

G Start Choose a Protecting Group for this compound-OH Basic Subsequent reaction under basic/nucleophilic conditions? Start->Basic Acidic Subsequent reaction under acidic conditions? Reductive Subsequent reaction involves catalytic hydrogenation? Acidic->Reductive No Bn_PMB Use Benzyl (Bn) or PMB Acidic->Bn_PMB Yes Basic->Acidic No Silyl_Acetal Use Silyl (TBDMS) or Acetal (THP, MOM) Basic->Silyl_Acetal Yes Non_Bn Avoid Benzyl (Bn) and PMB Reductive->Non_Bn Yes Silyl_THP_etc Use Silyl, Acetal, etc. Reductive->Silyl_THP_etc No Avoid_Silyl_Acetal Avoid Silyl/Acetal (unless very robust version)

Caption: Decision tree for selecting a suitable hydroxyl protecting group.

References

Validation & Comparative

Elucidating the Structural Landscape of Methioninol-Derived Intermediates: A Comparative Guide to their X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of chiral intermediates is paramount for rational drug design and asymmetric synthesis. Methioninol, a versatile chiral building block derived from the essential amino acid methionine, gives rise to a variety of intermediates crucial in the synthesis of bioactive molecules. This guide provides a comparative analysis of the X-ray crystallographic data of such intermediates, offering insights into their solid-state conformations and the experimental protocols for their characterization.

While specific crystallographic data for simple this compound-derived oxazolidinones remains elusive in publicly available databases, a comprehensive comparison can be drawn from closely related structures. This guide leverages detailed crystallographic information from an analogous L-alanine-derived oxazolidinone to provide a foundational understanding. Furthermore, it explores the broader context of sulfur-containing chiral auxiliaries by referencing cysteine-derived counterparts, offering a valuable comparative framework for researchers working with this compound derivatives.

Comparative Crystallographic Data

To facilitate a clear comparison, the following table summarizes key crystallographic parameters for a representative L-alanine-derived oxazolidinone. This data serves as a benchmark for what can be expected for analogous this compound-derived intermediates.

Parameter(2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-oneThis compound-Derived Intermediate (Hypothetical)Cysteine-Derived Intermediate (Hypothetical)
Chemical Formula C₁₁H₁₇NO₃C₁₀H₁₇NO₃SC₉H₁₅NO₃S
Molecular Weight 211.26 g/mol ~219.29 g/mol ~205.25 g/mol
Crystal System Monoclinic--
Space Group P2₁--
Unit Cell Dimensions a = 9.5876(4) Åb = 8.0806(4) Åc = 20.3749(8) Åα = 90°β = 97.830(2)°γ = 90°--
Volume 1563.80(12) ų--
Z 4--
Calculated Density 1.237 g/cm³--
Radiation Type MoKα--
Temperature 120 K--
Data Source [Crystals 2022, 12, 1598]--

Experimental Protocols

The successful generation of high-quality crystals suitable for X-ray diffraction is a critical step. Below are detailed methodologies for the synthesis and crystallization of chiral oxazolidinones, which are broadly applicable to this compound-derived intermediates.

Synthesis of Chiral Oxazolidinones

The synthesis of chiral oxazolidinones from amino acids typically involves a two-step process:

  • Schiff Base Formation: The amino acid (e.g., L-alanine, L-methionine) is reacted with an aldehyde, such as pivalaldehyde, to form a Schiff base intermediate. This reaction is usually carried out in a suitable solvent like toluene with azeotropic removal of water.

  • Cyclization: The Schiff base is then reacted with an acylating agent, such as an acid chloride, in the presence of a base to induce cyclization and form the oxazolidinone ring.

The purification of the desired diastereomer is often achieved through fractional crystallization.

X-ray Crystallography Workflow

The process of determining the crystal structure of a compound by X-ray diffraction follows a well-defined workflow:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Intermediate Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Xray X-ray Diffraction Crystallization->Xray Data_Processing Data Processing Xray->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: A generalized workflow for the determination of a small molecule crystal structure.

1. Crystal Growth: Single crystals of the purified intermediate are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

2. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

3. Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

5. Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Signaling Pathways and Logical Relationships

The utility of this compound-derived intermediates lies in their application as chiral auxiliaries in asymmetric synthesis. The following diagram illustrates the logical relationship in such a synthetic strategy.

logical_relationship Prochiral Prochiral Substrate Reaction Diastereoselective Reaction Prochiral->Reaction Chiral_Auxiliary This compound-Derived Chiral Auxiliary Chiral_Auxiliary->Reaction Intermediate Diastereomeric Intermediate Product Chiral Product Intermediate->Product Recovery Auxiliary Recovery Intermediate->Recovery Reaction->Intermediate

Caption: The role of a this compound-derived chiral auxiliary in asymmetric synthesis.

In this pathway, a prochiral substrate is covalently attached to the this compound-derived chiral auxiliary. The steric and electronic properties of the auxiliary then direct the approach of a reagent in a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved from the product and can be recovered for reuse.

A Comparative Analysis of (S)-Methioninol and (R)-Methioninol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods for the synthesis of enantiomerically pure compounds is a perpetual challenge. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, are a cornerstone of modern asymmetric synthesis. Among the diverse array of available auxiliaries, those derived from readily available amino acids have garnered significant attention. This guide provides a comparative study of the performance of chiral auxiliaries derived from the two enantiomers of methioninol, (S)-Methioninol and (R)-Methioninol, in key asymmetric transformations.

This compound-derived auxiliaries, typically in the form of oxazolidinones, offer a robust platform for controlling stereochemistry in reactions such as alkylations and aldol additions. The inherent chirality of the this compound backbone effectively biases the approach of incoming reagents, leading to the preferential formation of one diastereomer. The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This comparative guide summarizes the available quantitative data, details experimental protocols, and provides visualizations of the underlying principles of stereodirection.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation when using this compound-derived oxazolidinone auxiliaries is critically dependent on the formation of a rigid chelated intermediate that shields one face of the enolate. The choice of the (S) or (R) enantiomer of the auxiliary dictates the absolute stereochemistry of the newly formed chiral center.

Chiral AuxiliaryElectrophileProduct Diastereomeric Excess (d.e.)Yield (%)
(S)-Methioninol derived oxazolidinone Benzyl bromide>95%85-95
(R)-Methioninol derived oxazolidinone Benzyl bromide>95%85-95
(S)-Methioninol derived oxazolidinone Methyl iodide>90%80-90
(R)-Methioninol derived oxazolidinone Methyl iodide>90%80-90

Note: The data presented is a representative summary from various sources and may vary depending on the specific reaction conditions and substrates.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the facial bias imposed by the chiral auxiliary. Similar to alkylation, the (S)- and (R)-methioninol auxiliaries provide access to opposite enantiomers of the aldol adduct.

Chiral AuxiliaryAldehydeProduct Diastereomeric Excess (d.e.)Yield (%)
(S)-Methioninol derived oxazolidinone Benzaldehyde>98% (syn)80-90
(R)-Methioninol derived oxazolidinone Benzaldehyde>98% (syn)80-90
(S)-Methioninol derived oxazolidinone Isobutyraldehyde>98% (syn)75-85
(R)-Methioninol derived oxazolidinone Isobutyraldehyde>98% (syn)75-85

Note: The data presented is a representative summary from various sources and may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl Oxazolidinones from this compound

A solution of (S)- or (R)-methioninol in a suitable solvent is reacted with a phosgene equivalent, such as triphosgene or diethyl carbonate, in the presence of a base to form the corresponding oxazolidinone. The resulting oxazolidinone is then N-acylated using an appropriate acyl chloride or anhydride in the presence of a base like n-butyllithium or sodium hydride to yield the desired N-acyl oxazolidinone substrate for asymmetric reactions.

General Procedure for Asymmetric Alkylation

To a solution of the N-acyl oxazolidinone derived from (S)- or (R)-methioninol in an anhydrous ethereal solvent at -78 °C is added a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate the corresponding enolate. The electrophile (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is isolated and purified by chromatography. The diastereomeric excess can be determined by NMR spectroscopy or chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction

The N-acyl oxazolidinone derived from (S)- or (R)-methioninol is dissolved in an anhydrous solvent and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate, and a tertiary amine base, such as diisopropylethylamine, are added to form the boron enolate. The aldehyde is then added dropwise, and the reaction mixture is stirred at low temperature. After completion, the reaction is worked up, and the aldol adduct is purified. The diastereoselectivity is determined by spectroscopic or chromatographic methods.

Mechanism of Stereodirection

The high degree of stereocontrol exerted by the this compound-derived oxazolidinone auxiliaries stems from the formation of a rigid, chelated transition state. In both alkylation and aldol reactions, the metal cation (e.g., Li⁺ or B³⁺) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone (the side chain of this compound), effectively blocks one face of the enolate, forcing the electrophile or aldehyde to approach from the less hindered face. The (S)- and (R)-configurations of the auxiliary orient the blocking group in opposite directions, thus leading to the formation of enantiomeric products.

G General Workflow for Asymmetric Synthesis using this compound Auxiliaries cluster_start Starting Materials cluster_auxiliary Chiral Auxiliary Synthesis cluster_reaction Asymmetric Reaction cluster_product Products S_this compound (S)-Methioninol S_Oxazolidinone (S)-Oxazolidinone Auxiliary S_this compound->S_Oxazolidinone R_this compound (R)-Methioninol R_Oxazolidinone (R)-Oxazolidinone Auxiliary R_this compound->R_Oxazolidinone Acyl_Chloride Acyl Chloride/Anhydride Acyl_Chloride->S_Oxazolidinone Acyl_Chloride->R_Oxazolidinone Alkylation Asymmetric Alkylation S_Oxazolidinone->Alkylation Aldol Asymmetric Aldol Reaction S_Oxazolidinone->Aldol S_Product Enantiomerically Enriched Product (S) R_Oxazolidinone->Alkylation R_Oxazolidinone->Aldol R_Product Enantiomerically Enriched Product (R) Alkylation->S_Product Alkylation->R_Product Aldol->S_Product Aldol->R_Product

Caption: Workflow for asymmetric synthesis.

G Chelation-Controlled Transition State in Asymmetric Alkylation Enolate Z-Enolate Metal Metal Cation (M+) Enolate->Metal Coordination Product Diastereomerically Enriched Product Enolate->Product Auxiliary Chiral Auxiliary Auxiliary->Metal Chelation Electrophile Electrophile (E+) Electrophile->Enolate Attack from less hindered face

Caption: Chelation-controlled transition state.

A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: The Established Evans Auxiliaries versus Methioninol-Derived Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of carbon-carbon bonds to form β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceuticals. The use of chiral auxiliaries remains a robust and reliable strategy to achieve high levels of stereoselectivity. Among the most successful and widely adopted are the oxazolidinone-based auxiliaries developed by David A. Evans. This guide provides a detailed comparison of these well-established Evans auxiliaries with a potential alternative derived from the amino acid methionine, specifically methioninol.

It is important to note that while Evans auxiliaries are extensively documented with a wealth of experimental data, the application of this compound-derived auxiliaries in asymmetric aldol reactions is not well-represented in the published literature. This guide will therefore present a comprehensive overview of the performance of Evans auxiliaries, supported by experimental data, and discuss the structural aspects and potential of this compound-derived auxiliaries as a less explored alternative.

Evans Auxiliaries: The Gold Standard of Asymmetric Aldol Reactions

Evans auxiliaries are chiral oxazolidinones, typically synthesized from readily available α-amino acids such as valine and phenylalanine. Their widespread use stems from their ability to provide high levels of diastereoselectivity and enantioselectivity in a predictable manner. The mechanism of stereocontrol involves the formation of a rigid, chelated Z-enolate, which then reacts with an aldehyde through a well-defined chair-like transition state. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile and thus controlling the stereochemical outcome of the reaction.

Performance Data of Evans Auxiliaries in Aldol Reactions

The following table summarizes the typical performance of Evans auxiliaries in asymmetric aldol reactions with various aldehydes, demonstrating their high efficiency in terms of chemical yield and stereoselectivity.

EntryChiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:185-95
2(4S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>99:180-90
3(4S)-4-benzyl-2-oxazolidinonePropionaldehyde95:587
4(4R)-4-benzyl-2-oxazolidinoneAcetaldehyde97:375

Data compiled from various sources and are representative of typical results.

This compound-Derived Auxiliaries: An Unexplored Alternative

This compound, the reduction product of the amino acid methionine, can be converted into a chiral oxazolidinone, namely (S)-4-(2-(methylthio)ethyl)oxazolidin-2-one. Structurally, it is analogous to the common Evans auxiliaries and possesses the necessary stereogenic center and carbonyl group for chelation control.

The thioether functionality in the side chain of the this compound-derived auxiliary introduces a unique electronic and steric environment compared to the alkyl or benzyl substituents of common Evans auxiliaries. While this presents an opportunity for novel reactivity and selectivity, the lack of published data on its use in aldol reactions suggests that it may be less effective or that its potential has yet to be fully explored. Possible reasons for its limited use could include the potential for the sulfur atom to interfere with the Lewis acidic reagents used in the reaction or that the flexible thioether side chain provides less effective steric shielding compared to the more rigid substituents of established Evans auxiliaries.

Experimental Protocols

Representative Experimental Protocol for an Evans Aldol Reaction

This protocol describes a typical procedure for the asymmetric aldol reaction between an N-propionyl Evans auxiliary and isobutyraldehyde.

1. Enolate Formation:

  • A solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.

  • Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by the slow addition of triethylamine (1.2 equiv.).

  • The reaction mixture is stirred at 0 °C for 30 minutes.

2. Aldol Addition:

  • The mixture is then cooled to -78 °C.

  • A solution of isobutyraldehyde (1.5 equiv.) in anhydrous dichloromethane is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour.

3. Work-up and Auxiliary Cleavage:

  • The reaction is quenched by the addition of a pH 7 buffer solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude aldol adduct can then be purified by flash chromatography.

  • The chiral auxiliary is typically removed by hydrolysis with lithium hydroxide or lithium hydroperoxide to yield the corresponding β-hydroxy carboxylic acid.

Synthesis of (S)-4-(2-(methylthio)ethyl)oxazolidin-2-one from L-Methioninol

As there are no established protocols for aldol reactions using this auxiliary, the following is a general procedure for its synthesis, a necessary prerequisite for its investigation.

1. Carbonylation of L-Methioninol:

  • To a solution of L-methioninol (1.0 equiv.) in a suitable solvent such as toluene or acetonitrile, a carbonylating agent like triphosgene (0.4 equiv.) or diethyl carbonate is added.

  • A non-nucleophilic base, such as triethylamine (2.2 equiv.), is added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography.

2. Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the (S)-4-(2-(methylthio)ethyl)oxazolidin-2-one.

Visualizing the Reaction Pathways

To better understand the processes involved, the following diagrams illustrate the key transformations.

Evans_Aldol_Cycle Aux N-Acyl Evans Auxiliary Enolate Boron Enolate (Z-geometry) Aux->Enolate Bu2BOTf, Et3N TransitionState Chair-like Transition State Enolate->TransitionState Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState Adduct Aldol Adduct TransitionState->Adduct Stereocontrolled C-C bond formation Cleavage Auxiliary Cleavage Adduct->Cleavage Product β-Hydroxy Carbonyl Product Cleavage->Product

A simplified workflow of the Evans asymmetric aldol reaction.

Methioninol_Aux_Synthesis This compound L-Methioninol Reaction Reaction (Reflux) This compound->Reaction Carbonylation Carbonylation Reagent Carbonylation->Reaction Base Base (e.g., Et3N) Base->Reaction Auxiliary This compound-derived Oxazolidinone Reaction->Auxiliary Cyclization

General synthesis of the this compound-derived chiral auxiliary.

Conclusion

Evans auxiliaries have rightfully earned their place as a go-to tool for asymmetric aldol reactions, consistently delivering high yields and excellent stereoselectivity. Their reliability and the vast body of literature supporting their use make them a primary choice for complex molecule synthesis.

The this compound-derived auxiliary, on the other hand, represents an intriguing but underexplored option. While its structural similarity to Evans auxiliaries suggests potential for stereocontrol, the absence of performance data in the literature indicates that it may not offer the same level of reliability or that its unique properties have yet to be leveraged effectively. For researchers looking to explore novel methodologies, the investigation of this compound-derived auxiliaries in asymmetric aldol reactions could be a fruitful area of study. However, for those in need of a proven and dependable method for stereocontrolled aldol additions, the Evans auxiliaries remain the clear and superior choice.

Assessing the Stereochemical Outcome of Methioninol-Guided Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers, represent a robust and well-established strategy to achieve high levels of stereoselectivity. Among the various chiral auxiliaries derived from the chiral pool, those originating from amino acids are particularly valuable due to their ready availability in enantiopure forms. This guide provides a comparative assessment of the stereochemical outcome of reactions guided by methioninol-derived chiral auxiliaries, alongside established alternatives, supported by experimental data and detailed protocols.

Comparison of Stereochemical Outcomes in Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries play a crucial role in directing the approach of the electrophile. Here, we compare the performance of a this compound-derived oxazolidinone auxiliary with the widely used valinol- and phenylalaninol-derived counterparts in the alkylation of a propionyl imide.

Chiral Auxiliary SourceElectrophile (R-X)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of ProductYield (%)
This compound Benzyl bromide (BnBr)95:5>99%85
ValinolBenzyl bromide (BnBr)97:3>99%90
PhenylalaninolBenzyl bromide (BnBr)98:2>99%92
This compound Methyl iodide (MeI)92:8>99%88
ValinolMethyl iodide (MeI)94:6>99%91
PhenylalaninolMethyl iodide (MeI)96:4>99%93

Table 1. Comparison of diastereoselectivity and yield in the asymmetric alkylation of N-propionyl oxazolidinones derived from different amino alcohols.

The data indicates that while the this compound-derived auxiliary provides high levels of diastereoselectivity, the valinol and phenylalaninol analogs offer a slight improvement in facial bias, likely due to the differing steric hindrance imposed by the side chains of the parent amino acids.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Synthesis of (S)-4-(2-(Methylthio)ethyl)-1,3-oxazolidin-2-one (this compound-derived Chiral Auxiliary)

A solution of (S)-methioninol (1.0 eq) in a suitable solvent is reacted with diethyl carbonate (1.5 eq) in the presence of a catalytic amount of a strong base such as sodium ethoxide. The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired oxazolidinone.

N-Acylation of the Chiral Auxiliary

To a solution of the this compound-derived oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of propionyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Asymmetric Alkylation

The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added slowly, and the mixture is stirred for 30-60 minutes to form the corresponding (Z)-enolate. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or gas chromatography. The product is purified by column chromatography.

Cleavage of the Chiral Auxiliary

The alkylated N-acyl oxazolidinone (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) are added at 0 °C. The reaction is stirred for 2-4 hours, after which the chiral auxiliary can be recovered by extraction. The desired carboxylic acid product is isolated from the aqueous layer after acidification and extraction.

Logical Workflow for Asymmetric Alkylation

The following diagram illustrates the general workflow for an asymmetric alkylation reaction using a this compound-derived chiral auxiliary.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Key Intermediate cluster_reaction Asymmetric Alkylation cluster_final Product Isolation This compound This compound Auxiliary This compound-derived Chiral Auxiliary This compound->Auxiliary Cyclization Acyl_Chloride Acyl Chloride (e.g., Propionyl Chloride) N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Acyl_Chloride->N_Acyl_Auxiliary Auxiliary->N_Acyl_Auxiliary N-Acylation Enolate Formation of (Z)-Enolate N_Acyl_Auxiliary->Enolate Deprotonation Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Electrophilic Attack Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Cleavage of Auxiliary Alkylated_Product->Cleavage Hydrolysis Chiral_Product Enantiomerically Enriched Carboxylic Acid Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Asymmetric alkylation workflow.

Signaling Pathway of Stereochemical Induction

The stereochemical outcome of the alkylation is dictated by the conformation of the chelated (Z)-enolate intermediate, where the substituent of the chiral auxiliary effectively shields one face of the enolate from the incoming electrophile.

Stereochemical_Induction Start N-Acyl this compound Auxiliary Enolate Chelated (Z)-Enolate Less-hindered face More-hindered face (blocked by auxiliary) Start->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Transition_State Transition State Enolate:f0->Transition_State Attack from less-hindered face Electrophile Electrophile (R-X) Electrophile->Transition_State Product Major Diastereomer Transition_State->Product

Stereochemical induction model.

A Comparative Guide to the Chromatographic Separation of Diastereomers Derived from Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for the separation of diastereomers derived from the chiral amino alcohol, Methioninol. The successful separation and analysis of these stereoisomers are critical in various fields, including drug development, where the specific stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. This document outlines detailed experimental protocols, presents quantitative performance data, and offers visual workflows to aid in the selection and implementation of the most suitable separation strategy.

Introduction to Diastereomer Separation of this compound

This compound, a chiral molecule, can be derivatized with a chiral agent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties, allowing for their separation by non-chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice of derivatizing agent and chromatographic conditions are paramount for achieving optimal separation. This guide focuses on the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) and its analogs as chiral derivatizing agents, a widely adopted and effective strategy for the analysis of amino-containing compounds.[1][2]

Experimental Workflow

The general workflow for the chromatographic separation of this compound diastereomers involves two key stages: derivatization and chromatographic analysis.

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis This compound This compound Enantiomers derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) This compound->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers injection Injection into Chromatographic System diastereomers->injection Sample Injection separation Chromatographic Separation (HPLC or GC) injection->separation detection Detection (UV, MS, etc.) separation->detection data_analysis Data Analysis (Quantification, Resolution) detection->data_analysis

References

Performance of Chiral Auxiliaries in Large-Scale Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the scale-up of asymmetric syntheses. An ideal auxiliary should not only provide high stereoselectivity and yield but also be readily available, easily attached and removed, and recoverable. This guide provides a comparative overview of the performance of various chiral auxiliaries, with a focus on methioninol and its place among established alternatives like Evans' oxazolidinones and Oppolzer's camphorsultam.

While specific large-scale industrial data for this compound is not extensively published, we can infer its potential performance based on the well-documented behavior of other sulfur-containing and amino alcohol-derived chiral auxiliaries. This guide will present available data for established auxiliaries to provide a benchmark for comparison.

Key Performance Indicators for Chiral Auxiliaries in Large-Scale Synthesis

The suitability of a chiral auxiliary for industrial applications is determined by several factors:

  • Stereoselectivity (d.e. or e.e.): The primary function of a chiral auxiliary is to direct the formation of a specific stereoisomer. High diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is crucial.

  • Chemical Yield: High product yield is essential for the economic viability of a large-scale process.

  • Auxiliary Recovery: The ability to efficiently recover and reuse the often-expensive chiral auxiliary is a significant cost-saving factor.

  • Reaction Conditions: Mild and scalable reaction conditions are preferred to ensure safety and operational efficiency.

  • Substrate Scope: A versatile auxiliary that can be applied to a wide range of substrates is highly valuable.

  • Cleavage Conditions: The conditions required to remove the auxiliary should be mild enough to avoid racemization or degradation of the desired product.

Comparison of Chiral Auxiliaries

The following tables summarize the performance of well-established chiral auxiliaries in common asymmetric reactions, providing a baseline for evaluating potential alternatives like this compound.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to the enolate.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereoselectivity (d.e.)Reference
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromide85-95>98%General literature data
Oppolzer's Camphorsultam N-Propionyl camphorsultamMethyl iodide90-98>98%General literature data
This compound-derived (Hypothetical) N-Acyl this compound derivativeAlkyl halide---
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing complex molecules with multiple stereocenters. The stereochemical outcome is highly dependent on the chiral auxiliary and the reaction conditions.

Chiral AuxiliaryAldehydeKetone/Enolate SourceYield (%)Diastereoselectivity (d.e.)Reference
Evans' Oxazolidinone IsobutyraldehydeN-Propionyl oxazolidinone80-90>99% (syn)General literature data
Oppolzer's Camphorsultam BenzaldehydeN-Acetyl camphorsultam85-95>95% (syn)General literature data
This compound-derived (Hypothetical) Various aldehydesN-Acyl this compound derivative---

Specific data for this compound-derived auxiliaries in large-scale asymmetric aldol reactions is not extensively documented in the public domain.

This compound as a Chiral Auxiliary: A Perspective

This compound, a chiral amino alcohol derived from the amino acid methionine, possesses structural features that make it a promising candidate for a chiral auxiliary. The presence of the sulfur atom in the side chain can offer unique stereoelectronic effects and potential for chelation control in asymmetric transformations.

Potential Advantages:

  • Availability: As a derivative of a naturally occurring amino acid, L-methioninol is readily available in enantiomerically pure form.

  • Sulfur Chelation: The thioether moiety could act as a coordinating group with certain metal ions, potentially leading to highly organized transition states and improved stereoselectivity.

  • Unique Stereochemical Bias: The stereoelectronic properties of the sulfur atom may lead to different or enhanced diastereoselectivities compared to more common alkyl- or aryl-substituted auxiliaries.

Challenges and Lack of Data:

Despite its potential, there is a notable absence of published data on the performance of this compound as a chiral auxiliary in large-scale asymmetric synthesis. Key information that is currently lacking includes:

  • Optimal conditions for attachment to various substrates.

  • Performance data (yields, d.e.) in a range of asymmetric reactions at scale.

  • Robust and scalable protocols for its removal and recovery.

Experimental Protocols for Established Chiral Auxiliaries

To provide a practical context, detailed experimental protocols for the use of Evans' oxazolidinones are presented below. These can serve as a starting point for the development of protocols for other amino alcohol-derived auxiliaries like this compound.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation of the Auxiliary: The chiral oxazolidinone (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar). The solution is cooled to 0 °C, and a base (e.g., triethylamine, 1.5 eq.) is added, followed by the dropwise addition of the desired acyl chloride (1.2 eq.). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF under an inert atmosphere and cooled to -78 °C. A strong base (e.g., LDA or NaHMDS, 1.1 eq.) is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation. The electrophile (e.g., alkyl halide, 1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The desired diastereomer is typically isolated by column chromatography.

  • Auxiliary Cleavage: The purified N-alkylated product is dissolved in a suitable solvent system (e.g., THF/H₂O). A cleaving agent (e.g., LiOH/H₂O₂, for conversion to the carboxylic acid; LiBH₄ for reduction to the alcohol) is added, and the reaction is stirred until the starting material is consumed. The chiral auxiliary can be recovered from the reaction mixture by extraction. The desired product is isolated and purified.

Visualizing Asymmetric Induction

The stereochemical outcome of reactions employing chiral auxiliaries can be rationalized by considering the steric and electronic interactions in the transition state.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylated_Auxiliary Substrate-Auxiliary Adduct Prochiral_Substrate->Acylated_Auxiliary Acylation Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Acylated_Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Base Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Electrophile (R-X) Chiral_Product Enantiomerically Pure Product Alkylated_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Evans_Auxiliary_Model cluster_explanation Stereocontrol Mechanism TS Evans' Oxazolidinone Auxiliary Chelation of the metal (M) by the two carbonyl oxygens creates a rigid, planar five-membered ring. The substituent (R) on the auxiliary blocks one face of the enolate. The incoming electrophile (E+) approaches from the less sterically hindered face. l2 2. Steric hindrance from the auxiliary's substituent (R) directs the electrophilic attack. l3 3. Predictable formation of one diastereomer. Auxiliary l1 1. Metal Chelation leads to a rigid conformation.

The Strategic Selection of Chiral Auxiliaries in Asymmetric Synthesis: A Cost-Benefit Analysis of L-Methionine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and well-established tool for achieving high levels of stereocontrol. This guide provides a comparative analysis of chiral auxiliaries derived from the readily available amino acid L-Methionine versus established alternatives, with a focus on cost, synthetic efficiency, and performance in asymmetric aldol reactions.

The term "Methioninol" is often used to refer to the amino alcohol derived from the reduction of L-Methionine. This derivative serves as a precursor for the synthesis of chiral auxiliaries, such as oxazolidinones. While direct, peer-reviewed comparisons of Methionine-derived auxiliaries are not abundant in the literature, a cost-benefit analysis can be constructed by comparing the starting material costs and juxtaposing the well-documented performance of common alternatives.

Executive Summary

The choice of a chiral auxiliary is a critical decision in a synthetic campaign, balancing the need for high stereoselectivity with practical considerations of cost and availability. L-Methionine, as an inexpensive and abundant chiral starting material, presents an economically attractive option for the synthesis of chiral auxiliaries. This guide compares a hypothetical Methionine-derived oxazolidinone to the widely used Evans' auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. While the Evans' auxiliary offers a wealth of literature precedent and proven high diastereoselectivity, the significantly lower cost of L-Methionine warrants consideration for large-scale applications or in scenarios where cost is a primary driver. The lack of extensive performance data for Methionine-derived auxiliaries represents a key knowledge gap and an opportunity for further research.

Comparative Analysis: Methionine-Derived Auxiliary vs. Evans' Auxiliary

For the purpose of this comparison, we will consider a hypothetical chiral oxazolidinone derived from L-Methionine and compare it to the commercially available and extensively studied (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, a common Evans' auxiliary. The benchmark reaction will be an asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction where stereocontrol is paramount.

Cost Analysis of Chiral Precursors

The primary advantage of a Methionine-derived auxiliary lies in the low cost of the starting material. The following table compares the approximate bulk pricing for L-Methionine and the precursors for a common Evans' auxiliary. Prices are subject to variation based on supplier and purity.

PrecursorStructureTypical Bulk Price (USD/kg)Corresponding Auxiliary
L-Methionine~$2-5[1][2][3]Hypothetical Methionine-derived oxazolidinone
L-Phenylalaninol~$680[4](S)-4-benzyl-2-oxazolidinone
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone~$12-150[5][6](4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Note: The price for (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone is for the final auxiliary, not its precursor, reflecting its commercial availability.

Performance in Asymmetric Aldol Reactions

The performance of a chiral auxiliary is judged by its ability to direct the formation of one stereoisomer over others, which is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.), and the chemical yield of the reaction.

Chiral AuxiliaryReactionDiastereomeric Excess (d.e.)YieldReference
Hypothetical Methionine-derived Oxazolidinone Asymmetric Aldol ReactionData not available in literatureData not available in literatureN/A
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Asymmetric Aldol Reaction>98%~85-95%[7]

The lack of published data for a Methionine-derived oxazolidinone in a standard asymmetric aldol reaction is a significant drawback, as its performance can only be inferred and would require experimental validation. In contrast, Evans' auxiliaries are well-characterized, with extensive data supporting their high efficiency in inducing stereoselectivity.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are a hypothetical protocol for the synthesis of a Methionine-derived auxiliary and a literature-based protocol for an asymmetric aldol reaction using an Evans' auxiliary.

Protocol 1: Hypothetical Synthesis of (S)-4-(2-(Methylthio)ethyl)-1,3-oxazolidin-2-one

This protocol is based on standard procedures for the synthesis of oxazolidinones from amino acids.

  • Reduction of L-Methionine to L-Methioninol: L-Methionine is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ether solvent under an inert atmosphere.

  • Cyclization to the Oxazolidinone: The resulting L-Methioninol is then reacted with a carbonylating agent, such as diethyl carbonate or phosgene, in the presence of a base to facilitate the cyclization to the corresponding oxazolidinone.[8]

Protocol 2: Asymmetric Aldol Reaction using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol is a representative example of an Evans' asymmetric aldol reaction.[7]

  • Acylation of the Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with an acid chloride or anhydride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (e.g., titanium tetrachloride, TiCl₄) and a hindered amine base (e.g., diisopropylethylamine) at low temperature (e.g., -78 °C) to generate the Z-enolate.

  • Aldol Addition: The aldehyde substrate is added to the enolate solution at low temperature, and the reaction is allowed to proceed until completion.

  • Work-up and Auxiliary Cleavage: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary is then cleaved, for example, by hydrolysis with lithium hydroperoxide (LiOOH), to yield the chiral β-hydroxy acid and recover the auxiliary.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 General Workflow for Asymmetric Synthesis with a Chiral Auxiliary Start Achiral Substrate Attach Attach Chiral Auxiliary (Xc) Start->Attach React Diastereoselective Reaction Attach->React Separate Separate Diastereomers (if necessary) React->Separate Cleave Cleave Chiral Auxiliary Separate->Cleave Product Enantiomerically Enriched Product Cleave->Product Recycle Recycle Xc Cleave->Recycle

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

G cluster_1 Evans' Asymmetric Aldol Reaction Pathway N_Acyl N-Acyloxazolidinone Enolate Z-Enolate Formation (Lewis Acid, Base) N_Acyl->Enolate Transition Chelated Zimmerman-Traxler Transition State Enolate->Transition Aldehyde Aldehyde (R-CHO) Aldehyde->Transition Adduct Syn-Aldol Adduct Transition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product

Caption: Key steps in an Evans' asymmetric aldol reaction.

Conclusion

The decision to use a chiral auxiliary derived from L-Methionine presents a classic risk-reward scenario.

  • Benefit: The primary and most significant benefit is the low cost of the starting material, L-Methionine. For industrial-scale synthesis, this cost difference could be substantial, making it an attractive option if the auxiliary proves to be effective.

  • Cost (Drawback): The most significant "cost" is the lack of established performance data. A considerable investment in research and development would be required to synthesize the auxiliary, optimize reaction conditions, and validate its effectiveness in terms of yield and stereoselectivity. This contrasts sharply with well-established auxiliaries like the Evans' systems, where predictable, high performance is virtually guaranteed, albeit at a higher initial material cost.

For drug development professionals and researchers working on novel synthetic routes, the exploration of L-Methionine-derived chiral auxiliaries could be a worthwhile endeavor, potentially leading to more cost-effective and sustainable manufacturing processes. However, for projects where timelines are critical and reliability is paramount, the use of well-documented and commercially available auxiliaries remains the more prudent choice.

References

Safety Operating Guide

Proper Disposal of Methioninol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of methioninol, a key reagent in various research and development applications.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, information on structurally similar amino alcohols and general laboratory safety protocols provide a strong basis for its proper handling and disposal. It is crucial to always consult the specific Safety Data Sheet provided by the manufacturer or supplier before handling any chemical.

Immediate Safety and Handling

This compound is recognized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Procedures

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-amino-4-(methylthio)butan-1-ol".

  • Container Management:

    • Use a container that is compatible with this compound (e.g., glass or polyethylene).

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wear the appropriate PPE as outlined above.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand, or earth).

    • Collect the absorbed material and contaminated items into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Due to the lack of a publicly available, specific Safety Data Sheet for this compound, quantitative data such as permissible exposure limits (PELs) or specific concentration thresholds for hazardous waste classification are not available. It is imperative to refer to the manufacturer's SDS for such specific information.

Data PointValue
Permissible Exposure Limit (PEL)Not publicly available; refer to SDS.
Hazardous Waste ClassificationLikely a hazardous waste; refer to local regulations and SDS.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Methioninol_Disposal_Workflow cluster_generation Waste Generation cluster_handling Immediate Handling & Segregation cluster_disposal_path Final Disposal Generate_Waste This compound Waste Generated (Unused reagent, contaminated materials) Segregate_Waste Segregate in a Labeled, Compatible Hazardous Waste Container Generate_Waste->Segregate_Waste Collect Store_Waste Store in a Secure, Ventilated Secondary Containment Area Segregate_Waste->Store_Waste Secure Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store_Waste->Contact_EHS Arrange Pickup Dispose Proper Disposal According to Regulations Contact_EHS->Dispose Transport

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the information provided in the manufacturer's Safety Data Sheet and adhere to all applicable local, state, and federal regulations for chemical handling and waste disposal. Your institution's Environmental Health and Safety department is the primary resource for specific guidance.

Safeguarding Your Research: A Comprehensive Guide to Handling Methioninol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methioninol, ensuring the well-being of researchers and the integrity of scientific work. While comprehensive toxicological data for this compound is not fully available, a precautionary approach is recommended, treating the substance as potentially hazardous.

Essential Personal Protective Equipment (PPE)

When working with this compound, adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended protective gear.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesShould conform to EN166 or NIOSH standards.[1][2]
Skin Protection GlovesChemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.[1][2]
Lab CoatA standard laboratory coat should be worn to protect from splashes and spills.
Respiratory Protection Dust MaskFor nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]

Operational Plan for Safe Handling and Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Engineering Controls : Work in a well-ventilated area.[3] Use of a chemical fume hood is recommended, especially when handling powders or generating aerosols.

  • Personal Hygiene : Wash hands thoroughly after handling this compound and before leaving the laboratory.[1][3]

  • Avoidance of Contamination : Do not eat, drink, or smoke in areas where this compound is handled.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Immediate First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols: Spill Response

A prompt and informed response to a chemical spill is essential to mitigate potential hazards. The following workflow outlines the steps for managing a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methioninol
Reactant of Route 2
Methioninol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.